molecular formula C10H16ClN B1658239 2-tert-butylaniline Hydrochloride CAS No. 60190-54-7

2-tert-butylaniline Hydrochloride

Cat. No.: B1658239
CAS No.: 60190-54-7
M. Wt: 185.69 g/mol
InChI Key: KPJUKKJWHVFWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butylaniline Hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-butylaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butylaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60190-54-7

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

2-tert-butylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,11H2,1-3H3;1H

InChI Key

KPJUKKJWHVFWLF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1N.Cl

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N.Cl

Origin of Product

United States

Foundational & Exploratory

2-(1,1-dimethylethyl)aniline hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,1-dimethylethyl)aniline hydrochloride (also known as 2-tert-butylaniline HCl) is the stabilized salt form of a sterically congested aromatic amine. It serves as a critical pharmacophore in drug discovery—specifically for kinase inhibitors targeting the ATP binding pocket—and as a primary building block for bulky


-diimine ligands in organometallic catalysis. This guide details its structural properties, synthesis from the free base, and application protocols.

Part 1: Structural Analysis & Physiochemical Properties

The defining feature of this molecule is the ortho-tert-butyl group. Unlike linear alkyl substituents, the tert-butyl group acts as a rigid "steric wall," forcing the amine group out of planarity with the benzene ring and significantly retarding electrophilic attack at the ortho position.

Chemical Identity Table
PropertyData (Free Base)Data (Hydrochloride Salt)
CAS Number 6310-21-0 Not widely indexed (Custom Prep)
Formula


MW 149.24 g/mol 185.70 g/mol
Appearance Colorless to yellow liquidWhite to off-white crystalline solid
Melting Point -60 °C (lit.)>200 °C (Decomposition typical)
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Acidity (pKa) ~4.0 (Conjugate acid)N/A
Steric Shielding & Protonation

The conversion to the hydrochloride salt locks the nitrogen lone pair, preventing oxidation (N-oxide formation) which is a common degradation pathway for electron-rich anilines.

Structure cluster_0 Free Base (Liquid) cluster_1 Hydrochloride Salt (Solid) Aniline 2-tert-butylaniline (Reactive Lone Pair) Steric Steric Clash (Ortho t-Butyl) Aniline->Steric Restricted Rotation Salt Anilinium Chloride (Stabilized Lattice) Aniline->Salt + HCl (anhydrous) Prop Properties: - Non-volatile - Oxidatively Stable - Water Soluble Salt->Prop

Figure 1: Transformation from the reactive, oxidatively unstable free base to the robust hydrochloride salt.

Part 2: Synthetic Pathways & Production Protocols[1]

While the free base is commercially available, high-purity applications (such as GMP synthesis or precision catalysis) often require the user to generate the hydrochloride salt in situ or as a discrete intermediate to remove oxidized impurities.

Synthesis Workflow

The industrial route typically involves the hydrogenation of 2-tert-butylnitrobenzene. However, for laboratory preparation of the salt from the commercial free base, the Anhydrous Precipitation Method is the standard for high purity.

Protocol: Preparation of 2-tert-butylaniline HCl

Objective: Convert 10g of 2-tert-butylaniline (free base) to its hydrochloride salt.

Reagents:

  • 2-tert-butylaniline (CAS 6310-21-0): 10.0 g (10.5 mL, 67 mmol)

  • HCl in Dioxane (4.0 M): 20 mL (80 mmol, 1.2 eq)

  • Diethyl Ether (Anhydrous): 100 mL

  • Hexanes: 50 mL

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-tert-butylaniline (10 g) in diethyl ether (50 mL). Chill to 0°C in an ice bath.

    • Causality: Cooling is essential because the neutralization reaction is exothermic. Heat can cause acid-catalyzed polymerization of impurities.

  • Acidification: Add the HCl/Dioxane solution dropwise over 10 minutes under vigorous stirring.

    • Observation: A thick white precipitate will form immediately.

  • Precipitation Enhancement: Once addition is complete, remove the ice bath and stir for 30 minutes at room temperature. Add Hexanes (50 mL) to further decrease the solubility of the salt.

  • Isolation: Filter the solid using a sintered glass frit (medium porosity).

  • Washing: Wash the filter cake with cold hexanes (

    
     mL) to remove any unreacted free base or non-polar impurities.
    
  • Drying: Dry the solid under high vacuum (0.1 mmHg) at 40°C for 4 hours.

    • Self-Validation: The final product must be a free-flowing white powder. If it is sticky or "gummy," it indicates excess solvent entrapment or the presence of water (hygroscopic). Recrystallize from minimal hot methanol/ether if necessary.

Part 3: Applications in Drug Discovery & Catalysis

Pharmaceutical Pharmacophores

In drug design, the 2-tert-butyl group is often used to fill hydrophobic pockets in enzymes, particularly kinases.

  • Conformational Locking: The bulk of the tert-butyl group forces the aniline ring to twist relative to the amide/urea linkage in inhibitors. This "pre-organized" conformation reduces the entropy penalty upon binding to the target protein.

  • Metabolic Stability: The bulky group blocks Cytochrome P450 oxidation at the ortho-position, a common metabolic soft spot in anilines.

Ligand Synthesis ( -Diimines)

This molecule is a precursor to Brookhart-type ligands (bis-imines) used in Nickel and Palladium catalysts for olefin polymerization.

Applications cluster_pharma Pharma Applications cluster_cat Catalysis Start 2-tert-butylaniline HCl Kinase Kinase Inhibitors (ATP Pocket Filling) Start->Kinase Fungicide Agrochemicals (Fungicides) Start->Fungicide Ligand Diazobutadiene Ligands (Brookhart Type) Start->Ligand Condensation w/ Glyoxal/Diketones Polymer Olefin Polymerization (High MW Polyethylene) Ligand->Polymer

Figure 2: Downstream utility in pharmaceutical and industrial chemical sectors.

Part 4: Analytics & Quality Control

To ensure the integrity of the hydrochloride salt, the following analytical parameters should be verified.

Proton NMR ( H NMR)

Solvent: DMSO-d6 (Chloroform-d is often unsuitable due to poor solubility of the salt)

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationNotes
tert-Butyl 1.35 - 1.45 ppmSinglet9HDistinctive sharp singlet.
Aromatic Ring 7.10 - 7.50 ppmMultiplet4HDeshielded relative to free base.
Ammonium (

)
9.50 - 10.50 ppmBroad Singlet3HDisappears on

shake.
Stability & Handling
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Incompatibility: Incompatible with strong bases (regenerates free amine) and strong oxidizing agents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 9, p. 102).General procedures for the preparation of hindered aniline hydrochlorides. (Adapted protocol methodology).
  • Killian, C. M., et al. (1996).

An In-depth Technical Guide to o-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of o-tert-butylaniline hydrochloride, a significant chemical intermediate. While detailed experimental data for the hydrochloride salt is not extensively published, this document synthesizes available information on the parent compound, o-tert-butylaniline (also known as 2-tert-butylaniline), and establishes the theoretical and expected characteristics of its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its molecular properties, synthesis, characterization, applications, and safety protocols.

Introduction: The Significance of Sterically Hindered Anilines

Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, sterically hindered anilines, such as o-tert-butylaniline, present a unique combination of electronic and steric properties. The bulky tert-butyl group positioned ortho to the amino group imparts significant steric hindrance, which can be strategically exploited to control reactivity and selectivity in chemical transformations.[1][2] This steric shielding makes o-tert-butylaniline a valuable precursor in the synthesis of specialized ligands, catalysts, and complex organic molecules where controlled access to the nitrogen atom is paramount.[3][4] The hydrochloride salt of this amine is often utilized to improve its stability, solubility in certain solvents, and ease of handling.

Molecular Formula, Weight, and Structure

A clear understanding of the fundamental molecular properties of o-tert-butylaniline hydrochloride is essential for its effective use in research and synthesis.

Chemical Identity
Attributeo-tert-butylaniline (Free Base)o-tert-butylaniline Hydrochloride
Systematic Name 2-(tert-butyl)aniline2-(tert-butyl)anilinium chloride
Synonyms o-tert-Butylaniline, 2-(1,1-Dimethylethyl)aniline2-tert-butylaniline HCl
CAS Number 6310-21-0[5]Not assigned
Molecular Formula C₁₀H₁₅NC₁₀H₁₆ClN
Molecular Weight 149.23 g/mol 185.70 g/mol

The molecular formula and weight for the hydrochloride salt are calculated based on the addition of hydrogen chloride to the free base.

Chemical Structure

The structure of o-tert-butylaniline features a benzene ring substituted with an amino group and a tert-butyl group at the ortho position. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Formation of o-tert-butylaniline HCl from the free base.

Physicochemical Properties

The physical and chemical properties of o-tert-butylaniline and its hydrochloride salt dictate their handling, storage, and application.

Propertyo-tert-butylaniline (Free Base)o-tert-butylaniline Hydrochloride (Expected)
Appearance Clear pale yellow to red-brown liquid[2]Off-white to light-colored solid
Melting Point -60 °C (lit.)[3]Expected to be significantly higher than the free base
Boiling Point 123-124 °C at 17 mmHg (lit.)[3]Decomposes upon strong heating
Density 0.957 g/mL at 25 °C (lit.)[3]Higher than the free base
Solubility Insoluble in water[6]Soluble in water and polar protic solvents
Refractive Index n20/D 1.545 (lit.)[3]Not applicable

Properties for the hydrochloride salt are predicted based on the general characteristics of amine hydrochlorides.

Synthesis and Manufacturing

The synthesis of o-tert-butylaniline is a critical process, and the subsequent formation of its hydrochloride salt is a standard acid-base reaction.

Synthesis of o-tert-butylaniline

A common industrial synthesis involves the alkylation of aniline with methyl tert-butyl ether (MTBE) over a solid acid catalyst, such as montmorillonite clay. This method offers a direct and efficient route to the desired product.[2]

A patented method describes the following steps:

  • Reaction of 2-tert-butylphenol with a haloacetic or halopropionic acid in the presence of a base to form an aryloxy acid.

  • Conversion of the aryloxy acid to an aryloxy amide.

  • Heating the aryloxy amide with a strong base in a high-boiling organic solvent to induce rearrangement and yield o-tert-butylaniline.[7]

Synthesis_Workflow Aniline Aniline Autoclave Autoclave Reaction (High Temperature & Pressure) Aniline->Autoclave MTBE Methyl tert-butyl ether (MTBE) MTBE->Autoclave Catalyst Montmorillonite Catalyst Catalyst->Autoclave Product o-tert-butylaniline Autoclave->Product

Caption: Simplified workflow for the synthesis of o-tert-butylaniline.

Formation of o-tert-butylaniline Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of o-tert-butylaniline in a suitable organic solvent (e.g., ethanol, diethyl ether, or isopropanol) with a solution of hydrogen chloride (either gaseous or dissolved in a solvent like ethanol or diethyl ether). The salt precipitates from the solution and can be isolated by filtration.

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

  • Dissolve o-tert-butylaniline (1.0 equivalent) in a minimal amount of a suitable anhydrous organic solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid (1.0-1.1 equivalents) dropwise with stirring.

  • If a precipitate forms, continue stirring in the ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting material.

  • Dry the product under vacuum to yield o-tert-butylaniline hydrochloride.

This procedure is a general representation and may require optimization for specific scales and purity requirements.[8]

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the free base would show characteristic signals for the aromatic protons, the NH₂ protons (a broad singlet), and a sharp singlet for the nine equivalent protons of the tert-butyl group. Upon protonation to form the hydrochloride salt, the NH₂ signal would shift downfield to become an NH₃⁺ signal, and the aromatic proton signals may also experience a slight downfield shift.

    • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum of the free base exhibits characteristic N-H stretching bands. In the hydrochloride salt, these bands would be replaced by broader N-H⁺ stretching absorptions at higher frequencies.

  • Mass Spectrometry (MS): For the free base, the molecular ion peak would be observed at m/z = 149. The mass spectrum of the hydrochloride salt would typically show the molecular ion of the free base due to the loss of HCl in the ion source.

Applications in Research and Industry

The unique steric properties of o-tert-butylaniline make it a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs). The tert-butyl group can enhance metabolic stability and influence the binding of the final molecule to its biological target.[9]

  • Ligand Synthesis: The sterically hindered nature of the amino group is advantageous in the synthesis of ligands for metal catalysts. This steric bulk can influence the coordination geometry and reactivity of the metal center, leading to improved catalytic activity and selectivity.

  • Cross-Coupling Reactions: o-tert-Butylaniline participates in chemo- and regioselective copper-catalyzed cross-coupling reactions, for instance, in the amination of 2-chlorobenzoic acids.[3]

  • Material Science: It can be used in the preparation of specialized polymers and dyes, where the bulky substituent can affect properties such as solubility and thermal stability.[2]

Safety and Handling

Handling o-tert-butylaniline and its hydrochloride salt requires adherence to strict safety protocols.

Hazard Identification (for o-tert-butylaniline)
  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is important to avoid inhalation of vapors and contact with skin and eyes.

  • Physical Hazards: It is a combustible liquid.[3]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.

Storage and Handling
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

Conclusion

o-tert-Butylaniline hydrochloride, derived from its sterically hindered parent aniline, is a compound of significant interest in synthetic chemistry. While specific data on the hydrochloride salt is sparse, its properties and reactivity can be reliably inferred from the well-characterized free base. The strategic placement of the tert-butyl group offers chemists a powerful tool for directing reaction outcomes and synthesizing complex molecular architectures. As research in catalysis and medicinal chemistry continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of o-tert-butylaniline and its derivatives.

References

  • Smolecule. (2024, February 18). Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%.
  • ChemicalBook. (2026, January 13). 2-tert-Butylaniline | 6310-21-0.
  • Sigma-Aldrich. 2-tert-Butylaniline 98%.
  • Organic Syntheses. tert-BUTYLAMINE.
  • Pharmaffiliates. (2025, October 8). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
  • TCI Chemicals. (2025, July 7). SAFETY DATA SHEET: 3,5-Di-tert-butylaniline.
  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • Scientific Laboratory Supplies. 2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,4,6-Tri-tert-butylaniline.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: o-tert-Butylhydroxylamine hydrochloride.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-tert-Butylaniline.
  • TCI Chemicals. SAFETY DATA SHEET: 2,4,6-Tri-tert-butylaniline.
  • ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.
  • ChemicalBook. (2026, January 13). 4-tert-Butylaniline | 769-92-6.
  • Sigma-Aldrich. 2-tert-Butylaniline 98% 6310-21-0.
  • ChemicalBook. 3,5-di-tert-butylaniline hydrochloride synthesis.
  • PubChem. 2-tert-Butylaniline.

Sources

An In-depth Technical Guide to the Differential Solubility of 2-tert-Butylaniline Hydrochloride in Water and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-tert-Butylaniline is a sterically hindered aromatic amine that serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form is often utilized to enhance its stability and aqueous solubility.[2][3][4] This guide will dissect the molecular interactions at play, offering a robust theoretical framework and a practical approach to quantifying the solubility of this important compound.

Theoretical Framework: Deconstructing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-tert-butylaniline hydrochloride, its solubility in water versus ethanol is a nuanced interplay of several factors, including polarity, hydrogen bonding, and the steric hindrance imparted by the tert-butyl group.

The Role of the Hydrochloride Salt

The conversion of 2-tert-butylaniline, a weakly basic amine, into its hydrochloride salt is a common strategy to improve aqueous solubility.[2][5] The lone pair of electrons on the nitrogen atom of the amine group accepts a proton from hydrochloric acid, forming an ammonium salt. This process introduces an ionic character to the molecule, significantly increasing its polarity.

Comparative Analysis of Water and Ethanol as Solvents

Both water and ethanol are polar protic solvents, meaning they possess a hydrogen atom bonded to an electronegative atom (oxygen) and can thus act as hydrogen bond donors.[6][7] However, they exhibit key differences in their physical properties that influence their solvating capabilities.

PropertyWater (H₂O)Ethanol (C₂H₅OH)
Molar Mass ( g/mol ) 18.0246.07
Dielectric Constant (at 20°C) ~80.1~24.5
Polarity Highly PolarModerately Polar
Hydrogen Bonding Strong (donates and accepts)Strong (donates and accepts)

Note: Dielectric constants are approximate values and can vary with temperature.

Water: As a highly polar solvent with a high dielectric constant, water is exceptionally effective at solvating ions.[2] The small size of water molecules allows for efficient packing around the charged ammonium group and the chloride ion, leading to strong ion-dipole interactions. Furthermore, water can form a robust hydrogen-bonding network with the N-H protons of the ammonium group.

Ethanol: While also a polar protic solvent, ethanol has a significantly lower dielectric constant than water.[2] This makes it less efficient at shielding the electrostatic attraction between the cation and anion of the salt, which can lead to lower solubility. The ethyl group in ethanol introduces a nonpolar character, which can interact favorably with the nonpolar phenyl and tert-butyl groups of the solute through van der Waals forces.[8]

The Influence of the 2-tert-Butyl Group

The bulky tert-butyl group on the aniline ring introduces significant steric hindrance.[9][10][11] This steric bulk can interfere with the close approach of solvent molecules, potentially disrupting the formation of a stable solvation shell around the molecule. This effect is likely to be more pronounced in the more ordered hydrogen-bonding network of water compared to ethanol.

Hypothesized Solubility Profile

Based on the principles outlined above, it is hypothesized that 2-tert-butylaniline hydrochloride will exhibit higher solubility in water than in ethanol. The primary driver for this difference is the superior ability of water, with its higher polarity and dielectric constant, to solvate the ionic components of the salt. While the nonpolar moieties of the solute may have some favorable interactions with the ethyl group of ethanol, these are unlikely to overcome the strong ion-dipole and hydrogen bonding interactions afforded by water.

Experimental Determination of Solubility

To empirically validate the theoretical predictions and establish precise solubility values, a robust experimental protocol is necessary. The equilibrium solubility shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 2-tert-butylaniline hydrochloride in water and ethanol at a controlled temperature.

Materials:

  • 2-tert-butylaniline hydrochloride (high purity)

  • Deionized water

  • Anhydrous ethanol (reagent grade)

  • Temperature-controlled shaker bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-tert-butylaniline hydrochloride to separate vials containing a known volume of water and ethanol, respectively. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid.

  • Sample Analysis:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of 2-tert-butylaniline hydrochloride of known concentrations in the respective solvent.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

      • Dilute the filtered sample solutions with the appropriate solvent to fall within the linear range of the calibration curve.

      • Inject the diluted samples onto the HPLC system and record the peak areas.

      • Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.

    • UV-Vis Spectrophotometry Method (Alternative):

      • Determine the wavelength of maximum absorbance (λ_max) for 2-tert-butylaniline hydrochloride in each solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λ_max.

      • Dilute the filtered sample solutions and measure their absorbance.

      • Calculate the concentration of the saturated solution using the Beer-Lambert law and the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Visualization of Key Concepts

To visually represent the logical flow of the solubility determination process and the factors influencing the outcome, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess 2-tert-butylaniline HCl to Water & Ethanol B Equilibrate in shaker bath (e.g., 24-48h at 25°C) A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D G Dilute filtered samples D->G E Prepare standard solutions F Generate calibration curve (HPLC or UV-Vis) E->F H Analyze samples G->H I Determine concentration from calibration curve H->I J Calculate solubility (accounting for dilution) I->J K K J->K Report results (mg/mL or mol/L) with standard deviation

Caption: Experimental workflow for determining solubility.

G cluster_water Solvation in Water cluster_ethanol Solvation in Ethanol Solute 2-tert-Butylaniline HCl Water High Polarity High Dielectric Constant Ethanol Moderate Polarity Lower Dielectric Constant Steric Steric Hindrance (tert-butyl group) Solute->Steric H_Bond_W Strong H-Bonding (N-H...OH2) Water->H_Bond_W Ion_Dipole_W Efficient Ion Solvation (Strong Ion-Dipole) Water->Ion_Dipole_W Solubility_W Higher Solubility H_Bond_W->Solubility_W Ion_Dipole_W->Solubility_W H_Bond_E H-Bonding (N-H...O(Et)H) Ethanol->H_Bond_E VdW Van der Waals Interactions (tert-butyl...ethyl) Ethanol->VdW Solubility_E Lower Solubility H_Bond_E->Solubility_E VdW->Solubility_E Steric->H_Bond_W hinders solvation Steric->H_Bond_E hinders solvation

Caption: Factors influencing differential solubility.

Conclusion

The solubility of 2-tert-butylaniline hydrochloride in water versus ethanol is a compelling case study in the fundamental principles of physical organic chemistry. While the ionic nature of the hydrochloride salt promotes solubility in polar protic solvents, the superior polarity and dielectric constant of water are predicted to render it a more effective solvent for this compound compared to ethanol. The steric hindrance of the 2-tert-butyl group likely plays a secondary, though not insignificant, role in modulating these interactions. For drug development professionals and researchers, understanding these underlying factors is crucial for rational solvent selection in synthesis, purification, and formulation. The provided experimental protocol offers a reliable and systematic approach to quantify these solubility differences, enabling data-driven decisions in the laboratory.

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  • reposiTUm. (2023, August 18). Van-der-Waals interactions in neural-network force fields. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Autechaux. (2025, October 8). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. [Link]

  • Chegg. (2018, September 11). Solved QUESTION 10 Why is ethanol a better solvating solvent. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-tert-Butylaniline, 98%. [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

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A Technical Guide to 2-tert-butylaniline and its Hydrochloride Salt: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, product purity, and overall process efficiency. Among the myriad of aniline derivatives, 2-tert-butylaniline stands out due to the unique steric hindrance imparted by the ortho-tert-butyl group. This guide provides an in-depth technical comparison between 2-tert-butylaniline and its hydrochloride salt, 2-tert-butylaniline HCl, offering insights into their respective properties, applications, and the practical implications of their differences for researchers, scientists, and drug development professionals.

Introduction: The Significance of Steric Hindrance and Salt Formation

2-tert-Butylaniline is a sterically hindered primary aromatic amine that serves as a valuable building block in organic synthesis.[1][2] The bulky tert-butyl group at the ortho position to the amino group governs its reactivity, leading to high chemo- and regioselectivity in various transformations, such as copper-catalyzed cross-coupling reactions for the amination of 2-chlorobenzoic acids.[1][2][3] This steric shielding makes it a unique synthon in the development of complex molecules, including active pharmaceutical ingredients (APIs).[4]

The conversion of 2-tert-butylaniline to its hydrochloride salt is a common and often necessary step in synthetic and pharmaceutical development. Salt formation dramatically alters the physicochemical properties of the parent amine, impacting its solubility, stability, handling, and biological activity. Understanding the nuances between the free base and its hydrochloride salt is paramount for optimizing experimental design and achieving desired outcomes.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between 2-tert-butylaniline and its hydrochloride salt are best illustrated by a direct comparison of their key physicochemical properties.

Property2-tert-butylaniline2-tert-butylaniline HClRationale for the Difference
Chemical Formula C₁₀H₁₅N[5][6]C₁₀H₁₆ClNAddition of one molecule of hydrogen chloride.
Molecular Weight 149.23 g/mol [5][6]185.70 g/mol Addition of the molecular weight of HCl (36.46 g/mol ).
Appearance Clear light yellow to red-brown liquid[7][8]Expected to be a white to off-white crystalline solidSalt formation typically leads to a crystalline solid state at room temperature. Aniline hydrochloride is a white to grayish crystalline powder.[9]
Melting Point -60 °C (lit.)[3][5][10]Not available, but expected to be significantly higher than the free base.Ionic compounds have strong electrostatic interactions, leading to higher melting points. For comparison, aniline has a melting point of -6 °C, while aniline hydrochloride melts at 198 °C.[9]
Boiling Point 123-124 °C at 17 mmHg (lit.)[3][5][10]Decomposes upon heatingAmine hydrochlorides tend to decompose at high temperatures rather than boil.
Solubility in Water LowHighThe ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules, significantly increasing aqueous solubility. The free base is hydrophobic due to the bulky tert-butyl group and the aromatic ring.[11]
Solubility in Organic Solvents High in non-polar solvents (e.g., ether, toluene)[11]Low in non-polar solvents, soluble in polar protic solvents (e.g., ethanol)"Like dissolves like." The non-polar free base dissolves in non-polar solvents, while the polar, ionic salt is more soluble in polar solvents.
Basicity (pKa of conjugate acid) ~4.6 (estimated based on aniline)[12]Not applicable (it is the conjugate acid)The amino group of the free base is basic and can accept a proton. The hydrochloride salt is the protonated, acidic form.

The Practical Implications: From the Benchtop to Industrial Applications

The distinct properties of 2-tert-butylaniline and its hydrochloride salt have significant practical consequences in a laboratory and industrial setting.

Handling and Storage

2-tert-butylaniline (Free Base):

  • Physical State: A liquid at room temperature, which can be advantageous for reactions conducted in the liquid phase without the need for a solvent.[5]

  • Hygroscopicity and Oxidation: Like many anilines, it can be hygroscopic and susceptible to oxidation, leading to discoloration (often turning brownish upon exposure to air and light).[13] Storage under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers is recommended.

  • Safety: It is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn.[10]

2-tert-butylaniline HCl (Hydrochloride Salt):

  • Physical State: A crystalline solid, which is generally easier to handle, weigh, and store compared to a liquid.

  • Stability: The salt form is typically more stable to oxidation and has a longer shelf life than the free base.

  • Safety: While specific data is limited, it should be handled with the same precautions as other amine hydrochlorides, as it can release HCl upon decomposition and may be an irritant.

Reaction Chemistry and Experimental Design

The choice between the free base and the hydrochloride salt is dictated by the specific reaction conditions and the desired transformation.

Reactivity of the Amino Group:

  • 2-tert-butylaniline (Free Base): The lone pair of electrons on the nitrogen atom is available for nucleophilic attack and other reactions characteristic of primary amines. This makes it the reactive species in many synthetic transformations, such as acylation, alkylation, and diazotization. The electron-donating nature of the tert-butyl group, despite its steric bulk, can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

  • 2-tert-butylaniline HCl: The nitrogen atom is protonated, and its lone pair is no longer available. This renders the amino group unreactive as a nucleophile. To perform reactions at the amino group, the free base must be regenerated by treatment with a base (e.g., sodium hydroxide, sodium bicarbonate).

Solubility and Reaction Medium:

  • The high water solubility of 2-tert-butylaniline HCl makes it suitable for reactions in aqueous media or for purification by recrystallization from polar solvents.

  • Conversely, the free base is preferred for reactions in non-polar organic solvents where the hydrochloride salt would be insoluble.

A common synthetic strategy involves using the hydrochloride salt for storage and purification and then liberating the free base in situ or in a separate step just before its use in a reaction.

Experimental Protocol: Preparation of 2-tert-butylaniline HCl from 2-tert-butylaniline

This protocol details a standard and reliable method for the conversion of 2-tert-butylaniline to its hydrochloride salt.

Materials:

  • 2-tert-butylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of 2-tert-butylaniline in a suitable volume of anhydrous diethyl ether. The volume should be sufficient to fully dissolve the starting material.

  • Acidification: Cool the solution in an ice bath with continuous stirring. Slowly add a slight molar excess of concentrated hydrochloric acid dropwise using a dropping funnel. A white precipitate of 2-tert-butylaniline HCl will form immediately.[14] The use of a slight excess of HCl ensures complete conversion of the aniline.[14]

  • Precipitation and Stirring: After the addition of HCl is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Drying: Dry the purified 2-tert-butylaniline HCl in a vacuum oven at a low temperature to remove any residual solvent. Avoid high temperatures to prevent sublimation or decomposition.[14]

Self-Validating System:

  • pH Check: The filtrate after filtration should be acidic to litmus paper, confirming the presence of excess HCl and indicating the completion of the reaction.

  • Melting Point Analysis: The dried product should exhibit a sharp melting point, which can be compared to literature values if available, or used as a benchmark for purity.

  • Spectroscopic Analysis: The identity and purity of the product can be confirmed by spectroscopic methods such as NMR and IR. In the ¹H NMR spectrum, a downfield shift of the aromatic protons and the appearance of a broad peak for the -NH₃⁺ protons would be expected. The IR spectrum would show characteristic N-H stretching bands for the anilinium ion.

Visualization of Key Concepts

To further elucidate the relationship between 2-tert-butylaniline and its hydrochloride salt, the following diagrams are provided.

Caption: Reversible conversion between 2-tert-butylaniline and its hydrochloride salt.

ExperimentalWorkflow start 2-tert-butylaniline in Anhydrous Diethyl Ether add_hcl Add conc. HCl dropwise at 0 °C start->add_hcl precipitate Precipitation of 2-tert-butylaniline HCl add_hcl->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Pure 2-tert-butylaniline HCl dry->product

Caption: Experimental workflow for the synthesis of 2-tert-butylaniline HCl.

Conclusion

The choice between utilizing 2-tert-butylaniline or its hydrochloride salt is a strategic one that hinges on the specific requirements of a chemical process. The free base offers a reactive nucleophilic center essential for many synthetic transformations, while the hydrochloride salt provides enhanced stability, ease of handling, and aqueous solubility. A thorough understanding of their distinct physicochemical properties and the interplay between them is crucial for researchers and drug development professionals to design robust, efficient, and reproducible synthetic routes. This guide serves as a foundational resource to inform these critical decisions, ultimately contributing to the advancement of chemical and pharmaceutical innovation.

References

  • Vertex AI Search. (2025, October 8). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 2-tert-Butylaniline. SCBT.
  • Making Aniline HCl. (2023, November 17). In YouTube.
  • ChemicalBook. (2026, January 13). 2-tert-Butylaniline | 6310-21-0.
  • Fisher Scientific. (2023, September 29).
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem.
  • Sigma-Aldrich. (n.d.). 2-tert-Butylaniline 98% 6310-21-0.
  • Reddit. (2014, May 26). Purify and dry aniline?
  • Thermo Fisher Scientific. (n.d.). 2-tert-Butylaniline, 98%.
  • ChemicalBook. (2025, November 15).
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
  • Smolecule. (2024, February 18). Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%.
  • Scientific Laboratory Supplies. (n.d.). 2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH.
  • Holt, L. C., & Daudt, H. W. (1935). Aniline hydrohalide preparation. U.S.
  • PubChem. (n.d.). 2-tert-Butylaniline.
  • Thermo Fisher Scientific. (n.d.). 2-tert-Butylaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • ChemicalBook. (2026, January 17).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020, October 11). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds.
  • Santa Cruz Biotechnology. (n.d.). 2-tert-Butylaniline | CAS 6310-21-0.
  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • Oreate AI Blog. (2025, December 4). Aniline Hydrochloride Acid or Base.
  • BenchChem. (2025). A Comparative Analysis of Aniline's Reactivity with Strong Acids.
  • NIST. (n.d.). tert-Butyl amine hydrochloride. NIST Chemistry WebBook.

Sources

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination Using 2-tert-Butylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The utilization of 2-tert-butylaniline hydrochloride in Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents a dual-challenge scenario often underestimated in standard literature:

  • Extreme Steric Hindrance: The tert-butyl group at the ortho position creates a massive steric wall. This significantly retards the rate of amine binding to the Palladium(II) center and, more critically, the reductive elimination step.

  • Salt Management: The hydrochloride (HCl) counterion acts as a stoichiometric poison if not managed. It consumes base immediately and, if incomplete neutralization occurs, the acidic protons can protonate the active Pd-amido complex, reversing the catalytic cycle or facilitating hydrodehalogenation (reduction) of the aryl halide.

This guide provides a self-validating protocol designed to overcome these barriers using Dialkylbiaryl Phosphine (Buchwald) ligand architecture and precise stoichiometry control.

Mechanistic Insight & Catalyst Selection

The Steric Bottleneck

In standard amination, oxidative addition is often rate-limiting. However, with 2-tert-butylaniline, the reductive elimination becomes the bottleneck. The catalyst must force two bulky groups (the aryl ring and the tert-butyl-substituted aniline) together.

  • Implication: Ligands with insufficient bulk (e.g., BINAP, DPPF) will fail. You require ligands that are bulky enough to promote reductive elimination (by crowding the metal center) but flexible enough to allow amine binding.

  • Solution: tBuXPhos or BrettPhos . These ligands possess the necessary "bulk-for-speed" architecture.

The "HCl Penalty"

The HCl salt introduces an acidic proton (


) and a chloride ion (

).
  • Base Consumption: You must add at least

    
     equivalent of base just to free the amine. Standard protocols (1.2–1.4 eq base) will leave the reaction base-deficient, stalling conversion at <20%.
    
  • Inhibition: High concentrations of chloride ions (from the salt) can compete with the amine for coordination to the Palladium, forming off-cycle

    
     species.
    
Catalyst Selection Matrix
Substrate ClassRecommended LigandPd SourceRationale
Aryl Bromides/Triflates tBuXPhos Pd-G4 PrecatalystExcellent for hindered anilines; promotes difficult reductive elimination.
Aryl Chlorides BrettPhos Pd-G4 PrecatalystHigher activity required for oxidative addition of chlorides.
Base-Sensitive Groups BrettPhos Pd(OAc)₂ / LigandCompatible with weaker bases (K₂CO₃) if necessary, though slower.

Visualization: Logical Workflow

The following diagram illustrates the critical decision pathways and the "Salt Neutralization" checkpoint required before catalysis begins.

BuchwaldWorkflow Start Start: 2-tert-butylaniline HCl Solvent Solvent Selection (Toluene or Dioxane) Start->Solvent BaseCalc Calculate Base Stoichiometry (Must be > 2.0 equiv) Solvent->BaseCalc PreMix Step A: In-situ Free-Basing Mix Salt + Base + Solvent Stir 15 min @ RT BaseCalc->PreMix Crucial Step CatalystAdd Step B: Catalyst Addition Add Pd-Precatalyst + Aryl Halide PreMix->CatalystAdd Free Amine Liberated Heating Reaction Phase 100-110°C for 12-24h CatalystAdd->Heating Check QC Check (LCMS) Heating->Check Success Workup & Isolation Check->Success >95% Conv Fail Troubleshoot: 1. Dehalogenation? -> Switch Solvent 2. No Rxn? -> Check Inert Gas Check->Fail <50% Conv

Caption: Operational workflow emphasizing the critical pre-neutralization step for amine salts.

Detailed Experimental Protocol

Reagents & Stoichiometry[1]
  • Aryl Halide (1.0 equiv): 1.0 mmol

  • 2-tert-butylaniline HCl (1.2 equiv): 1.2 mmol (222.8 mg)

  • Base (NaOtBu) (2.5 equiv): 2.5 mmol (240 mg) — Note: 1.2 eq neutralizes HCl, 1.3 eq acts as catalytic base.

  • Catalyst (2 mol%): tBuXPhos-Pd-G4 (or Pd₂(dba)₃ + tBuXPhos 1:1.2 ratio)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (5 mL, 0.2 M)

Step-by-Step Methodology

Phase 1: System Preparation (The "Dry" Phase)

  • Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen. Moisture kills this reaction by protonating the base.

Phase 2: Reagent Loading & Neutralization 3. Add 2-tert-butylaniline HCl (1.2 equiv) and NaOtBu (2.5 equiv) to the vial. 4. Evacuate and backfill with inert gas (3 cycles). 5. Add anhydrous Toluene (half volume, 2.5 mL) via syringe. 6. CRITICAL: Stir at room temperature for 10–15 minutes.

  • Observation: The mixture will become cloudy/slurry-like as NaCl forms and the free aniline is liberated. This prevents the acidic salt from stripping the phosphine ligand from the Palladium later.

Phase 3: Catalysis Initiation 7. While the base stirs, weigh the Catalyst (tBuXPhos-Pd-G4) and Aryl Halide (if solid) in a separate vial.

  • Note: If Aryl Halide is liquid, add it directly to the main pot now.
  • Transfer the solid catalyst/halide mixture to the main reaction vessel quickly (under positive inert gas pressure).
  • Wash the transfer vial with the remaining Toluene (2.5 mL) and add to the reaction.
  • Seal the vessel (Teflon-lined cap).

Phase 4: Reaction & Monitoring 11. Heat the block/oil bath to 100°C . Stir vigorously (800+ RPM).

  • Reasoning: Heterogeneous bases (NaOtBu in Toluene) require high agitation for surface area contact.
  • Monitor via LCMS at 2 hours and 16 hours.
  • Target: Disappearance of Aryl Halide.
  • Note: 2-tert-butylaniline is often invisible on UV or overlaps; track the Aryl Halide consumption.

Phase 5: Workup 13. Cool to room temperature. 14. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. 15. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

SymptomDiagnosisCorrective Action
Starting Material Remains (0% Conv) Catalyst PoisoningEnsure the "Phase 2" neutralization step was done before adding Pd. Residual HCl kills the active catalyst immediately.
Hydrodehalogenation (Ar-H formed)

-Hydride Elimination
The reaction is too slow. Switch to tBuXPhos (if using XPhos) to speed up reductive elimination. Ensure solvent is strictly anhydrous.
Low Yield (<50%) Incomplete NeutralizationIncrease Base to 3.0 equiv . The steric bulk of the t-butyl group may be shielding the ammonium proton, making neutralization slower.
Black Metal Precipitate Ligand DissociationThe ligand is falling off. Add 1-2% extra free Ligand (tBuXPhos) to stabilize the Pd species.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of 2-tert-Butylaniline. Organic Letters, 17(12), 3085–3092. (Contextual grounding for hindered amines). Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Application Note: Recrystallization Protocol for 2-tert-Butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

The purification of 2-tert-butylaniline hydrochloride (2-tBA·HCl) presents a unique challenge compared to standard aniline salts. The presence of the bulky tert-butyl group at the ortho position introduces significant steric hindrance and increases the lipophilicity of the molecule. While standard aniline hydrochloride is water-soluble and easily precipitated from organic solvents, 2-tBA·HCl exhibits higher solubility in organic media (such as chloroform and alcohols) and reduced lattice energy due to inefficient packing caused by the steric bulk.

This guide details a rigorous protocol for the recrystallization of 2-tBA·HCl, moving beyond generic "salt purification" to address the specific solubility profile of this bulky amine.

Key Physicochemical Factors[1][2][3][4][5]
  • Lipophilicity: The tert-butyl group renders the salt significantly more soluble in alcohols (ethanol, isopropanol) than unsubstituted aniline salts.

  • Oxidation Sensitivity: The free base (2-tert-butylaniline) is prone to oxidation, turning from colorless to dark brown. The hydrochloride salt is stable but can trap colored oxidation byproducts within the crystal lattice.

  • Steric Strain: The ortho-substituent distorts the planarity of the amine group relative to the ring, affecting hydrogen bonding networks in the crystal lattice.

Solvent System Selection Strategy

For 2-tBA·HCl, a single-solvent system is often insufficient for high-purity recovery because the solubility curve is not steep enough in standard alcohols. A binary solvent system (Solvent/Anti-solvent) is the recommended Best Known Method (BKM).

Recommended Solvent Systems
SystemComponentsRoleProsCons
System A (Primary) Ethanol (Abs.) / Diethyl Ether Solvent / Anti-solventExcellent purity; removes colored impurities well.Ether is highly flammable; requires careful handling.
System B (Scalable) 2-Propanol (IPA) / n-Heptane Solvent / Anti-solventHigher boiling point allows better dissolution; Heptane is safer than ether.IPA may retain some salt if not cooled sufficiently.
System C (Green) Ethanol / Ethyl Acetate Solvent / Anti-solventLow toxicity; Ethyl Acetate acts as a mild anti-solvent.Yields may be lower due to partial solubility in EtOAc.
Solvent Screening Decision Matrix

The following logic flow dictates the choice of solvent based on the crude material's state.

SolventSelection Start Analyze Crude 2-tBA·HCl ColorCheck Is the Crude Dark/Brown? Start->ColorCheck Charcoal Step: Activated Carbon Treatment (in hot Ethanol) ColorCheck->Charcoal Yes (Oxidation) SolubilityCheck Solubility in Hot IPA? ColorCheck->SolubilityCheck No (Pale/White) Charcoal->SolubilityCheck SystemA Select System A: Ethanol / Diethyl Ether (High Purity) SolubilityCheck->SystemA Moderate/Low Solubility SystemB Select System B: IPA / Heptane (Scale-Up/Safety) SolubilityCheck->SystemB High Solubility

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.

Detailed Experimental Protocol (System A: Ethanol/Ether)

This protocol utilizes the vapor diffusion or liquid layering principle, which is superior for growing well-defined crystals of bulky salts compared to rapid precipitation.

Materials Required[1][3][4][5][6][7][8][9]
  • Crude 2-tert-butylaniline hydrochloride.

  • Solvent: Absolute Ethanol (anhydrous).

  • Anti-solvent: Diethyl Ether (ACS Reagent grade).

  • Activated Charcoal (optional, for colored impurities).[1]

  • Equipment: Erlenmeyer flask, heating plate, Buchner funnel, vacuum source.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude salt in an Erlenmeyer flask.

    • Add the minimum amount of boiling absolute ethanol required to dissolve the solid.

    • Expert Tip: Add ethanol in 1 mL increments. Swirl constantly. The goal is a near-saturated solution at boiling point.

    • Note: If the solution is dark brown, add 1-2% w/w activated charcoal, boil for 2 minutes, and filter while hot through a Celite pad.

  • Nucleation Setup:

    • Remove the flask from heat. Allow it to cool to approximately 40°C (warm to touch).

    • Slowly add Diethyl Ether dropwise with swirling.

    • Stop adding ether the moment a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Ethanol to clear the turbidity. The solution should be clear but on the verge of saturation.

  • Crystallization:

    • Cover the flask (parafilm with pinholes or loose stopper).

    • Allow to stand undisturbed at room temperature for 2 hours.

    • Transfer to a refrigerator (4°C) for 4 hours, then to a freezer (-20°C) overnight for maximum yield.

    • Why: Rapid cooling traps impurities. The bulky tert-butyl group requires time to orient correctly in the lattice.

  • Isolation:

    • Filter the cold mixture using a Buchner funnel.

    • Wash the crystals immediately with a cold (0°C) 1:1 mixture of Ethanol/Ether, followed by pure cold Ether.

    • Critical: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove solvent traces.

Recrystallization Workflow Diagram

RecrystWorkflow Crude Crude Salt Dissolve Dissolve in Min. Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Layer Add Ether to Turbidity Point Filter->Layer Cool Slow Cooling (RT -> 4°C -> -20°C) Layer->Cool Isolate Filter & Dry Cool->Isolate

Figure 2: Step-by-step workflow for the Ethanol/Ether recrystallization method.

Quality Control & Validation

To ensure the "Trustworthiness" of the protocol, the isolated product must be validated against specific criteria.

TestAcceptance CriteriaFailure Mode Analysis
Appearance White to off-white needles or crystalline powder.Brown/Tan: Oxidation products remaining. Re-crystallize with charcoal.
Solubility Clear solution in water or methanol.Turbid: Presence of non-polar impurities or silica.
1H NMR Sharp peaks; Integration of t-Butyl (9H) to Aromatic (4H) is 9:4.Extra peaks: Solvent entrapment (Ether/EtOH). Dry longer.
Melting Point Sharp range (typically >200°C decomp*).Broad range (>2°C): Impure. Repeat crystallization.

*Note: Aniline salts often decompose before melting. A sharp decomposition point is the validity marker.

Troubleshooting Common Issues
  • Oiling Out: If the product separates as an oil instead of crystals, the solution was too concentrated or cooled too fast. Remedy: Re-heat to dissolve, add slightly more ethanol, and cool much slower. Scratch the glass with a rod to induce nucleation.

  • Low Yield: Too much solvent (ethanol) was used. Remedy: Evaporate 50% of the solvent and repeat the cooling/ether addition steps.

References

  • Sigma-Aldrich. 2-tert-Butylaniline Product & Safety Data. Retrieved from [2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline. Retrieved from

  • ChemicalBook. 2-tert-Butylaniline Properties and Synthesis. Retrieved from

  • Organic Syntheses. General Procedures for Amine Hydrochloride Purification (adapted from tert-Butylamine). Coll. Vol. 5, p. 755 (1973). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-tert-Butylaniline Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 2-tert-butylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical intermediate. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

I. Introduction to 2-tert-Butylaniline Hydrochloride Salt Formation

2-tert-Butylaniline is a sterically hindered aniline derivative widely used as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The formation of its hydrochloride salt is a common and crucial step, often employed to improve the compound's stability, handling characteristics, and solubility in certain solvents. However, achieving a high yield of pure 2-tert-butylaniline hydrochloride can be challenging due to factors such as incomplete reaction, side product formation, and losses during workup and purification. This guide aims to provide a comprehensive resource to navigate these challenges effectively.

Chemical and Physical Properties

A thorough understanding of the properties of 2-tert-butylaniline and its hydrochloride salt is fundamental to optimizing the salt formation process.

Property2-tert-Butylaniline2-tert-Butylaniline Hydrochloride
CAS Number 6310-21-0[2]Not explicitly available, salt of 6310-21-0
Molecular Formula C10H15N[2]C10H16ClN
Molecular Weight 149.23 g/mol [3]185.69 g/mol
Appearance Brown liquid[2]Typically a solid
Boiling Point 123-124 °C at 17 mmHg[3]Decomposes upon heating
Melting Point -60 °C[3]Varies with purity
Density 0.957 g/mL at 25 °C[3]Not readily available
pKa of Conjugate Acid The pKa of the anilinium ion is a key parameter. While the exact pKa for 2-tert-butylaniline is not readily available in the initial search, the pKa of aniline's conjugate acid is approximately 4.6.[4] The tert-butyl group, being electron-donating, is expected to increase the basicity of the amine, thus raising the pKa of its conjugate acid compared to aniline.Not applicable

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis of 2-tert-butylaniline hydrochloride, presented in a question-and-answer format.

Q1: My yield of 2-tert-butylaniline hydrochloride is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.

1. Incomplete Reaction:

  • Insufficient Acid: Ensure that at least a stoichiometric equivalent of hydrochloric acid is used. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.

  • Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic phase containing the aniline and the aqueous or gaseous phase containing the HCl.

  • Reaction Time and Temperature: While salt formation is typically rapid and exothermic, allowing for sufficient reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 0-25 °C) can ensure the reaction goes to completion.[5]

2. Losses During Workup and Isolation:

  • Product Solubility: 2-tert-butylaniline hydrochloride may have some solubility in the reaction solvent or washing solutions, leading to losses. Minimizing the volume of solvents used for washing and using cold solvents can mitigate this.

  • Incomplete Precipitation: If the salt is isolated by precipitation, ensure that the conditions (e.g., solvent composition, temperature) are optimized for maximum precipitation.

  • Mechanical Losses: Careful handling during filtration, washing, and drying is essential to avoid physical loss of the product.

3. Side Reactions:

  • While less common for simple salt formation, the presence of impurities in the starting 2-tert-butylaniline could lead to the formation of other salts or byproducts. Ensure the purity of the starting material.

Q2: I am observing the formation of an oil or a gummy solid instead of a crystalline precipitate. How can I induce crystallization?

A2: The formation of an oil or amorphous solid is a common issue in crystallization and is often related to supersaturation, solvent effects, and impurities.

  • Solvent Selection: The choice of solvent is critical for successful crystallization. A good solvent system will dissolve the free base but have low solubility for the hydrochloride salt.[5] Common choices include ethers (like diethyl ether or MTBE), hydrocarbons (like hexane or heptane), or mixtures of a polar solvent (to dissolve the starting material) and a non-polar anti-solvent (to precipitate the salt).

  • Seeding: Introducing a small crystal of the desired product (a seed crystal) can initiate crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

  • Controlled Cooling: Slow and controlled cooling of the reaction mixture can promote the formation of larger, more well-defined crystals. Crash cooling by placing the flask directly in an ice bath can lead to the formation of fine powders or oils.

  • Solvent Polarity Adjustment: If an oil forms, it may be possible to induce crystallization by slowly adding a non-polar "anti-solvent" in which the salt is insoluble. This should be done with vigorous stirring.

Q3: How do I choose the optimal solvent for the salt formation and crystallization?

A3: The ideal solvent system should meet several criteria:

  • High Solubility for the Free Base: 2-tert-butylaniline should be readily soluble in the chosen solvent to ensure a homogeneous reaction.

  • Low Solubility for the Hydrochloride Salt: The resulting hydrochloride salt should be sparingly soluble to allow for high recovery upon precipitation.[5]

  • Inertness: The solvent should not react with the starting materials, the product, or the hydrochloric acid. For example, using acetone as a solvent can sometimes lead to imine formation with the amine.[5]

  • Ease of Removal: The solvent should have a relatively low boiling point to facilitate easy removal during drying.

  • Appropriate Polarity: The polarity of the solvent can significantly influence crystal morphology.[6] Experimenting with solvent mixtures of varying polarities can help in obtaining a crystalline product.

Commonly Used Solvents:

  • Ethers: Diethyl ether, methyl tert-butyl ether (MTBE)

  • Hydrocarbons: Hexane, heptane, toluene

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Alcohols: Isopropanol (IPA), ethanol (often used to dissolve the amine before adding a non-polar anti-solvent)

A common technique is to dissolve the 2-tert-butylaniline in a solvent like isopropanol or diethyl ether and then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether).

Q4: What is the best way to introduce hydrochloric acid into the reaction mixture?

A4: The method of HCl addition can impact the quality and yield of the salt.

  • Gaseous HCl: Bubbling dry HCl gas through a solution of the aniline in an anhydrous solvent is a clean method that avoids the introduction of water. However, it requires specialized equipment and careful handling of the corrosive gas.

  • Concentrated Aqueous HCl: Adding concentrated hydrochloric acid directly can be simple, but the presence of water can sometimes hinder crystallization or lead to the formation of hydrates. The product will also need to be thoroughly dried.

  • HCl in an Organic Solvent: Using a commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether, or HCl in isopropanol) is often the most convenient and controllable method. This approach avoids the introduction of water and allows for precise stoichiometric control.

Q5: My final product is discolored. What is the cause and how can I purify it?

A5: Discoloration can be due to impurities in the starting material or degradation during the reaction or workup.

  • Source of Color: Anilines are susceptible to air oxidation, which can produce colored impurities. It is advisable to use freshly distilled or high-purity 2-tert-butylaniline.

  • Purification by Recrystallization: Recrystallization is the most effective method for purifying the hydrochloride salt. The crude product should be dissolved in a minimal amount of a suitable hot solvent in which it has high solubility, and then allowed to cool slowly to induce crystallization. The choice of recrystallization solvent is critical and may require some experimentation. A solvent pair system (e.g., ethanol/ether) can also be effective.

  • Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometry of 2-tert-butylaniline to hydrochloric acid? A: A slight excess of hydrochloric acid (e.g., 1.05 to 1.1 equivalents) is generally recommended to ensure complete conversion of the aniline to its hydrochloride salt.

Q: At what temperature should the salt formation be carried out? A: The reaction is exothermic. To control the reaction rate and prevent potential side reactions or discoloration, it is advisable to perform the addition of HCl at a reduced temperature, typically between 0 °C and room temperature.

Q: How can I confirm that the salt has formed? A: The formation of a precipitate is a strong indication. Further confirmation can be obtained through analytical techniques such as:

  • Melting Point: The hydrochloride salt will have a distinct and higher melting point than the free base.

  • FT-IR Spectroscopy: The IR spectrum of the salt will show characteristic N-H stretching bands for the ammonium salt, which are different from the N-H stretches of the free amine.

  • NMR Spectroscopy: 1H NMR spectroscopy will show a downfield shift of the protons on and near the nitrogen atom upon protonation.

Q: Is it necessary to use an inert atmosphere? A: While not always strictly necessary for the salt formation itself, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if the reaction is run for an extended period or at elevated temperatures, to prevent air oxidation of the aniline.[7]

Q: How should the final product be dried? A: The isolated salt should be dried under vacuum to remove residual solvents. The drying temperature should be kept moderate to avoid decomposition. A vacuum oven at 40-50 °C is often suitable.

IV. Experimental Protocols

Protocol 1: General Procedure for 2-tert-Butylaniline Hydrochloride Salt Formation
  • Dissolve 2-tert-butylaniline (1.0 eq.) in a suitable solvent (e.g., diethyl ether, MTBE, or isopropanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.1 eq.) in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl if water is acceptable) dropwise with vigorous stirring.

  • Observe the formation of a precipitate.

  • After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting material or soluble impurities.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-tert-butylaniline hydrochloride to an Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent (e.g., isopropanol, ethanol, or a solvent pair like ethanol/diethyl ether).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified product under vacuum.

V. Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-tert-Butylaniline HCl check_reaction Check for Complete Reaction start->check_reaction check_workup Evaluate Workup & Isolation check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No check_purity Assess Purity of Starting Material check_workup->check_purity Yes loss Product Loss check_workup->loss No side_reactions Side Reactions check_purity->side_reactions No solution1 - Increase HCl equivalents - Improve mixing - Adjust reaction time/temp incomplete->solution1 solution2 - Optimize precipitation solvent - Use cold washing solvents - Minimize solvent volumes loss->solution2 solution3 - Purify starting aniline - Use inert atmosphere side_reactions->solution3

Caption: Troubleshooting flowchart for low yield.

Decision Tree for Inducing Crystallization

Induce_Crystallization start Oil or Gummy Solid Formed seed Add Seed Crystal start->seed scratch Scratch Flask seed->scratch No success Crystalline Product seed->success Yes antisolvent Add Anti-Solvent scratch->antisolvent No scratch->success Yes rework Re-dissolve and Crystallize Slowly antisolvent->rework No antisolvent->success Yes

Caption: Decision tree for inducing crystallization.

VI. References

  • Organic Syntheses. tert-BUTYLAMINE.

  • PubChem. 2-tert-Butylaniline.

  • Sciencemadness.org. amine salt formation in ketones as solvents.

  • Benchchem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.

  • GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses.

  • Wikipedia. Diazonium compound.

  • ACS Publications. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.

  • Organic Syntheses. tert.-BUTYL CHLORIDE.

  • Purdue University. Effects of additives on crystallization, polymorphic transformation, and solubility.

  • Reddit. What's wrong with my reductive amination? I barely got any product.

  • Slideshare. Reactions and pharmaceutical applications of aniline.

  • American Petroleum Institute. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.

  • ResearchGate. Arylamines salt formation?

  • Physics Forums. Anilinium hydrochloride intermediate formation.

  • YouTube. How Do Solvents Impact Crystal Morphology In Crystallization?

  • ResearchGate. Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a.

  • Google Patents. Synthesis method of o-tert-butylaniline.

  • Sigma-Aldrich. 2-tert-Butylaniline 98%.

  • Filo. Structure of Anilinium Chloride Salt.

  • ChemicalBook. 2-tert-Butylaniline.

  • American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.

  • vCalc. pKa of tert-Butylamine.

  • University of Tartu. pKa values bases.

  • ResearchGate. How to improve the yield for the reaction below?

  • University of California, Irvine. pKa Values of Common Bases.

  • Blogger. Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization.

  • Google Patents. Process for the production and purification of bis(tertiary-butylamino)silane.

  • ChemScene. 2,5-Di-tert-butylaniline.

  • Sigma-Aldrich. 2-tert-Butylaniline 98%.

  • ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?

Sources

Technical Support Center: Stabilizing 2-tert-Butylaniline through Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-tert-butylaniline in their experimental workflows. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of preventing the oxidative degradation of 2-tert-butylaniline by converting it to its more stable hydrochloride (HCl) salt.

Introduction: The Challenge of 2-tert-Butylaniline Stability

2-tert-Butylaniline is a sterically hindered primary aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] However, like many aniline derivatives, it is susceptible to oxidation upon exposure to air and light. This degradation is often visually indicated by a color change of the compound from a colorless or pale-yellow liquid to a darker brown or reddish hue, signifying the formation of colored impurities.[4] Such degradation can compromise the integrity of experiments, reduce yields, and introduce impurities that complicate downstream applications.

This guide details the robust and reliable method of converting 2-tert-butylaniline to its hydrochloride salt to enhance its stability and shelf-life.

Why Convert to the Hydrochloride Salt? The Underlying Chemistry

The susceptibility of 2-tert-butylaniline to oxidation stems from the electron-rich nature of the aromatic ring, which is enhanced by the electron-donating amino (-NH₂) group. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, making it more prone to losing electrons (oxidation).[5]

By treating 2-tert-butylaniline with hydrochloric acid, a simple acid-base reaction occurs, forming the anilinium salt, 2-tert-butyl-anilinium chloride.

The key to enhanced stability lies in the protonation of the amino group. In the salt form (-NH₃⁺), the nitrogen's lone pair of electrons is engaged in a bond with a proton and is no longer available to donate electron density into the aromatic ring. This protonation makes the anilinium ion significantly less electron-rich and thus, less susceptible to oxidation compared to the free base.[6] It has been shown that the oxidation of anilinium cations is less favorable than that of the corresponding non-protonated aniline molecules.[7]

Frequently Asked Questions (FAQs)

Q1: My 2-tert-butylaniline has turned dark brown. Can I still use it?

A dark coloration indicates that oxidation has already occurred. Using the oxidized material will introduce impurities into your reaction, potentially leading to lower yields and the formation of undesired side products. We recommend purifying the 2-tert-butylaniline by distillation before use or converting it to the HCl salt and recrystallizing to remove the colored impurities.

Q2: Why is my 2-tert-butylaniline HCl salt "oiling out" instead of crystallizing?

"Oiling out" or the formation of a liquid phase instead of solid crystals during recrystallization can be due to several factors:

  • High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.

  • Inappropriate solvent system: The solvent may be too nonpolar for the highly polar hydrochloride salt.

  • Too rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

Refer to the Troubleshooting Guide: HCl Salt Formation and Isolation section for detailed solutions.

Q3: Is the 2-tert-butylaniline HCl salt hygroscopic?

Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. To minimize this, it is crucial to dry the salt thoroughly under vacuum and store it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

Q4: Can I use a different acid to form the salt?

Yes, other acids like sulfuric acid (to form the sulfate salt) or methanesulfonic acid can also be used. However, hydrochloride salts are the most common due to the convenient use of hydrochloric acid and their often well-defined crystalline nature. The choice of the counter-ion can influence properties like solubility and hygroscopicity.

Experimental Protocols

Protocol 1: Conversion of 2-tert-Butylaniline to its Hydrochloride Salt

This protocol details the procedure for converting the free base of 2-tert-butylaniline into its more stable hydrochloride salt.

Materials:

  • 2-tert-Butylaniline

  • Anhydrous diethyl ether (or tert-butyl methyl ether)

  • Concentrated hydrochloric acid (37%) or HCl gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or gas dispersion tube

  • Büchner funnel and filter flask

  • pH paper or meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-tert-butylaniline in anhydrous diethyl ether (approximately 5-10 mL per gram of aniline). Stir the solution at room temperature.

  • Acidification (Option A - using concentrated HCl): While vigorously stirring the aniline solution, slowly add concentrated HCl dropwise. A white precipitate of the hydrochloride salt will begin to form immediately. Continue adding HCl until the solution is acidic to moist pH paper. Avoid a large excess of acid.[8]

  • Acidification (Option B - using HCl gas): Alternatively, bubble anhydrous HCl gas through the stirred solution. The salt will precipitate out of the solution. Monitor the precipitation and stop the gas flow once the formation of new precipitate ceases.

  • Digestion: Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting material and other non-polar impurities.

  • Drying: Dry the 2-tert-butylaniline hydrochloride salt under high vacuum to remove residual solvent. For optimal drying, a vacuum oven at 40-50 °C can be used.

Protocol 2: Recrystallization of 2-tert-Butylaniline Hydrochloride

For obtaining high-purity material, recrystallization is recommended.

Materials:

  • Crude 2-tert-butylaniline HCl

  • 2-Propanol (IPA)

  • Diethyl ether or hexane (as an anti-solvent)

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-tert-butylaniline HCl and a minimal amount of hot 2-propanol to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. If crystallization is still slow, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Inducing Precipitation (if necessary): If the salt is highly soluble in 2-propanol, you can add a non-polar anti-solvent like diethyl ether or hexane dropwise to the cooled solution until it becomes cloudy, then add a drop or two of 2-propanol to redissolve the cloudiness before allowing it to cool slowly.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and dry under high vacuum.

Troubleshooting Guide: HCl Salt Formation and Isolation

Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" or forms a sludge instead of a solid precipitate. 1. Solvent is too nonpolar for the salt. 2. Rapid precipitation trapping impurities. 3. Presence of water.1. Use a more polar solvent system, such as ethanol/ether or isopropanol. 2. Add the HCl solution more slowly and with vigorous stirring. 3. Ensure all solvents and glassware are anhydrous.
Difficulty in precipitating the salt from solution. 1. The salt is too soluble in the chosen solvent. 2. Solution is not saturated.1. Add a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise to the solution to decrease the salt's solubility. 2. Reduce the volume of the solvent by evaporation before cooling.
The final product is hygroscopic and becomes sticky upon exposure to air. 1. Incomplete drying. 2. Inherent property of the salt.1. Dry the salt under high vacuum, possibly with gentle heating (e.g., in a vacuum oven). 2. Handle the dried salt in a glove box or dry atmosphere and store it in a desiccator over a potent desiccant.
Low yield of the isolated salt. 1. The salt has some solubility in the reaction/wash solvent. 2. Incomplete precipitation.1. Cool the slurry in an ice bath before filtration to minimize solubility. Use minimal amounts of cold solvent for washing. 2. Ensure a slight excess of HCl was used. Check the pH of the mother liquor.

Analytical Characterization

Confirming the successful conversion of 2-tert-butylaniline to its hydrochloride salt and assessing its purity can be achieved through standard analytical techniques.

Technique 2-tert-Butylaniline (Free Base) 2-tert-Butylaniline HCl (Expected)
Appearance Colorless to pale-yellow/brown liquid[4]White to off-white crystalline solid
¹H NMR ~1.4 ppm (s, 9H, C(CH₃)₃) , ~3.7 ppm (br s, 2H, NH₂), ~6.6-7.3 ppm (m, 4H, Ar-H)[4]~1.4 ppm (s, 9H, C(CH₃)₃) , ~7.3-7.6 ppm (m, 4H, Ar-H), ~8-10 ppm (br s, 3H, NH₃⁺) . The aromatic protons will likely shift downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The NH₃⁺ peak will be broad and its chemical shift can be concentration-dependent.
¹³C NMR ~31.7 (C(C H₃)₃), ~34.4 (C (CH₃)₃), ~116.6, ~118.8, ~126.8, ~127.0, ~137.9, ~144.1 (Ar-C)[4]Aromatic carbon signals are expected to shift. The carbon attached to the nitrogen (C1) will likely experience a downfield shift.
FTIR (cm⁻¹) ~3370 & ~3450 (N-H stretch) , ~2870-2960 (C-H stretch), ~1620 (N-H bend), ~1500 & ~1450 (aromatic C=C)[4]Broad band from ~2500-3000 (N⁺-H stretch) , disappearance of the sharp N-H stretches around 3370/3450 cm⁻¹. C-H and aromatic C=C stretches will still be present.[9]

Note: Expected spectral data for the HCl salt are based on established principles of how protonation affects NMR and IR spectra. Actual values should be determined experimentally.

Stability Comparison: Free Base vs. HCl Salt

The hydrochloride salt of 2-tert-butylaniline is significantly more stable towards oxidative degradation than the free base. To quantitatively assess this, a forced degradation study can be performed.[10][11]

Experimental Design for a Comparative Stability Study:
  • Sample Preparation: Prepare two sets of samples: one of neat 2-tert-butylaniline and another of solid 2-tert-butylaniline HCl.

  • Stress Conditions: Expose both sets of samples to the following conditions in parallel:

    • Air and Light: Store in uncapped, clear vials on a lab bench exposed to ambient light and air for a set period (e.g., 1, 3, 7, and 14 days).

    • Elevated Temperature: Store in an oven at a constant temperature (e.g., 60 °C) for the same time points.

  • Analysis: At each time point, analyze the samples by a suitable stability-indicating method, such as HPLC with UV detection.

    • Visual Inspection: Note any changes in color or physical state.

    • Purity Assay: Quantify the amount of remaining 2-tert-butylaniline.

    • Impurity Profiling: Monitor the formation of degradation products.

Expected Outcome: The 2-tert-butylaniline free base will show a significant decrease in purity and a noticeable color change, with a corresponding increase in impurity peaks in the HPLC chromatogram. The 2-tert-butylaniline HCl salt will exhibit minimal to no change in purity or appearance under the same conditions.

Visualizing the Workflow

G cluster_start Starting Material cluster_process Stabilization Process cluster_product Final Product cluster_analysis Quality Control & Troubleshooting A 2-tert-Butylaniline (Free Base) (Prone to Oxidation) B Dissolve in Anhydrous Ether A->B Step 1 C Add HCl (Anhydrous Gas or Concentrated Solution) B->C Step 2 D Precipitation of Salt C->D Step 3 E Isolate via Filtration & Wash with Ether D->E Step 4 F Dry Under Vacuum E->F Step 5 I Troubleshoot Crystallization (e.g., Oiling Out, Low Yield) E->I If Issues Arise G 2-tert-Butylaniline HCl (Stable Crystalline Solid) F->G Step 6 F->I If Issues Arise H Analytical Characterization (NMR, IR, HPLC) G->H Verification

Sources

Technical Support Center: Optimizing Catalyst Choice for Sterically Hindered Aniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Status: Operational | Specialist: Senior Application Scientist

This guide addresses the specific challenges of coupling sterically hindered anilines and aryl halides via the Buchwald-Hartwig amination. Unlike standard cross-couplings, hindered substrates introduce severe bottlenecks in the catalytic cycle—specifically at the amine coordination and reductive elimination stages.

Part 1: Diagnostic & Ligand Selection

"Where do I start?"

Do not guess. Use this decision matrix to select your initial ligand system. For sterically hindered couplings, the "universal" ligands (like XPhos) often fail because they lack the specific pocket depth or electronic properties required to force reductive elimination in crowded environments.

Interactive Decision Matrix

LigandSelection Start START: Define Substrate Class AmineType Amine Type? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Hindrance1 Steric Profile? Primary->Hindrance1 Hindrance2 Steric Profile? Secondary->Hindrance2 ModHind1 Ortho-substituents (e.g., o-toluidine) Hindrance1->ModHind1 Standard Hindrance HighHind1 Alpha-branched / t-Butyl (e.g., t-BuNH2) Hindrance1->HighHind1 High Hindrance ModHind2 Acyclic / Cyclic (e.g., Morpholine) Hindrance2->ModHind2 HighHind2 Acyclic Branched (e.g., Isopropyl) Hindrance2->HighHind2 BrettPhos RECOMMENDATION: BrettPhos (Excellent for 1° amines) ModHind1->BrettPhos tBuBrett RECOMMENDATION: tBuBrettPhos (For difficult 1° amines) HighHind1->tBuBrett AdBrett RECOMMENDATION: AdBrettPhos (For extremely hindered 1°) HighHind1->AdBrett If tBu fails RuPhos RECOMMENDATION: RuPhos (The Gold Standard for 2° amines) ModHind2->RuPhos HighHind2->RuPhos

Figure 1: Ligand selection logic based on amine class and steric bulk. Note that RuPhos is the dominant choice for secondary amines, while the BrettPhos family specializes in primary amines.

Part 2: The Engineering of the Catalyst (The "Why")

To solve failure modes, you must understand the mechanics. Steric hindrance breaks the catalytic cycle at two distinct points depending on your ligand choice.

The Ligand Architecture: Dialkylbiaryl Phosphines

We recommend Buchwald-type ligands (Dialkylbiaryl phosphines) over bidentate ligands (like BINAP) or older monodentates (PPh3) for hindered systems.

  • Mechanism: These ligands form a monoligated Pd(0) species (L-Pd). The biaryl backbone provides stability (preventing Pd black formation), while the bulky alkyl groups (Cy or tBu) force the substrate into the correct geometry.

  • The Critical Difference (BrettPhos vs. RuPhos):

    • BrettPhos (Primary Amines): Designed to prevent the binding of a second aryl group, which stops the formation of triarylamines (a common side product with primary amines). The rate-limiting step here is typically Oxidative Addition (OA) [1].[1][2]

    • RuPhos (Secondary Amines): The specific bulk of RuPhos facilitates Reductive Elimination (RE) . With hindered secondary amines, forming the C-N bond (RE) is energetically difficult because it increases steric congestion. RuPhos lowers this barrier.[2] The rate-limiting step here is often Reductive Elimination [2].[2][3]

The Precatalyst Revolution: Switch to G4

Stop using Pd2(dba)3 or Pd(OAc)2.

  • The Issue: Pd2(dba)3 contains dibenzylideneacetone, which acts as a ligand and can inhibit the reaction, especially with hindered substrates where the active L-Pd(0) concentration is critical. Pd(OAc)2 requires reduction to Pd(0), which consumes amine or phosphine, leading to inconsistent stoichiometry.

  • The Solution: Use Palladacycle G4 Precatalysts (e.g., RuPhos Pd G4).

    • Activation: They activate rapidly upon exposure to base, releasing the active L-Pd(0) species and a benign carbazole byproduct.

    • Consistency: Ensures a perfect 1:1 Pd:Ligand ratio every time.

Part 3: Troubleshooting Scenarios (FAQs)

Q1: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or "off-cycle" resting states.

  • Root Cause: If you are using Aryl Iodides , the iodide ions released can form stable bridged dimers (L-Pd-I)2 that are inactive.

  • Fix:

    • Switch to Aryl Bromides or Chlorides . Contrary to standard intuition, Aryl Chlorides often perform better in hindered Buchwald-Hartwig couplings because the chloride ion is less inhibitory than iodide [3].

    • If you must use Iodides, use a solvent that precipitates the iodide salt (e.g., Toluene with NaOtBu).

Q2: I see significant hydrodehalogenation (Ar-H) instead of the product.

  • Diagnosis: Beta-hydride elimination or Protodehalogenation.

  • Root Cause: The amine is failing to bind to the Pd(II) center. The Pd(II)-Ar species sits waiting, eventually scavenging a hydride from the solvent or base. This is common with extremely bulky amines that cannot access the metal center.

  • Fix:

    • Increase Amine Concentration: Push the equilibrium by using 1.5 - 2.0 equivalents of the amine.

    • Switch Ligand: If using BrettPhos, try tBuBrettPhos .[4] The slightly different pocket shape may accommodate the specific steric clash of your amine.

    • Check Reagents: Ensure your amine is not oxidized.

Q3: The reaction turns black (Pd precipitation) immediately upon heating.

  • Diagnosis: Ligand dissociation and catalyst death.

  • Root Cause: The bulky ligand is dissociating from Pd due to thermal stress or lack of oxidative addition substrate.

  • Fix:

    • Lower Temperature: Drop from 100°C to 80°C.

    • Add Free Ligand: Add 1-2 mol% of free ligand (e.g., free RuPhos) alongside the G4 precatalyst to shift the equilibrium back toward the active L-Pd species.

Part 4: Standard Operating Procedures (SOP)

Workflow: The "Hindered" Screening Protocol

Do not run a single reaction. Hindered couplings are non-linear; small changes in solvent/base have massive effects.

Scale: 0.1 mmol (Screening scale) Vessel: 1-dram vials with teflon-lined caps or a 24-well aluminum block.

VariableCondition A (Standard)Condition B (Sensitive/Weak Base)Condition C (High Solvency)
Precatalyst RuPhos Pd G4 (2-5 mol%)RuPhos Pd G4 (2-5 mol%)BrettPhos Pd G4 (2-5 mol%)
Base NaOtBu (1.2 equiv)K3PO4 (2.0 equiv)LHMDS (1.2 equiv)
Solvent Toluenet-Amyl Alcohol1,4-Dioxane
Temp 80 °C100 °C90 °C

Step-by-Step Execution:

  • Solids: Weigh Precatalyst, Base, and Aryl Halide (if solid) into the vial.

    • Tip: If using NaOtBu, handle in a glovebox or use fresh bottles. Hydrolyzed NaOtBu (NaOH + tBuOH) kills the reaction.

  • Purge: Cap vials with septa. Evacuate and backfill with Argon (3x).

  • Liquids: Add Solvent and Amine (if liquid) via syringe.

  • Activation: Place in pre-heated block. Stir vigorously (1000 rpm).

    • Note: Hindered reactions are often heterogeneous (slurries). Poor stirring = Poor results.

  • Monitoring: Check LCMS at 1 hour and 16 hours.

Visualizing the Failure Points

Understanding where your reaction dies is key to fixing it.

Mechanism Pd0 Active Species L-Pd(0) OA Oxidative Addition (Ar-Pd-X) Pd0->OA Fast Coord Amine Coordination (Ar-Pd-NHR) OA->Coord Slow for Hindered Fail1 FAILURE: Dimerization (If Ar-I used) OA->Fail1 Inhibition Fail2 FAILURE: Dehalogenation (Amine too bulky) OA->Fail2 Beta-H Elim Deprot Deprotonation (Ar-Pd-NR) Coord->Deprot RE Reductive Elimination (Product Release) Deprot->RE Rate Limiting (RuPhos) Fail3 FAILURE: Stall (Steric clash prevents C-N bond) Deprot->Fail3 Cannot Eliminate RE->Pd0

Figure 2: The Catalytic Cycle. Note that for hindered substrates, the cycle usually breaks at Amine Coordination (leading to dehalogenation) or Reductive Elimination (leading to stalled conversion).

References

  • Mechanism of BrettPhos vs RuPhos: Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020).[3] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.[1][2][5] ACS Omega, 5(34), 21860–21869.

  • RuPhos Development: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Precatalyst G3/G4 Utility: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • General Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Technical Support Center: Solving Solubility Challenges of 2-tert-butylaniline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-tert-butylaniline. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this sterically hindered aromatic amine in aqueous systems. As a key intermediate in pharmaceutical and chemical synthesis, achieving its complete and stable dissolution is often a critical first step for successful downstream applications.[1][2] This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind each recommended approach.

Section 1: Understanding the Challenge - FAQs on 2-tert-butylaniline Properties

This section addresses the fundamental properties of 2-tert-butylaniline that govern its behavior in aqueous media.

Q1: Why is 2-tert-butylaniline so poorly soluble in water?

A1: The poor aqueous solubility of 2-tert-butylaniline stems from its molecular structure. The molecule consists of two primary regions: a large, nonpolar (hydrophobic) benzene ring and a bulky tert-butyl group, and a small, polar (hydrophilic) amino (-NH₂) group. The hydrophobic character of the C₁₀H₁₅- portion of the molecule dominates, making it energetically unfavorable for the molecule to interact with the highly polar network of water molecules. Water molecules are strongly attracted to each other via hydrogen bonds, and disrupting this network to accommodate a large, nonpolar molecule is not a spontaneous process.

Physicochemical Properties of 2-tert-butylaniline
CAS Number 6310-21-0[3]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol
Appearance Clear pale yellow to red-brown liquid[5]
Density ~0.957 g/mL (at 25 °C)
Predicted pKa 3.78 ± 0.10[6]
Water Solubility Very low (explicit data often unavailable, inferred from structure)[7]

Q2: What is the significance of the pKa of 2-tert-butylaniline?

A2: The predicted pKa of ~3.78 is a critical parameter because 2-tert-butylaniline is a weak base.[6] The pKa is the pH at which the amino group is 50% protonated (as the 2-tert-butylammonium ion, -NH₃⁺) and 50% in its neutral, free base form (-NH₂).

  • At pH values significantly below the pKa (e.g., pH < 2) , the amino group will be predominantly protonated. This charged, ionic form is significantly more polar and thus more soluble in water.

  • At pH values above the pKa (e.g., pH > 5) , the compound will exist primarily as the neutral, poorly soluble free base. This pH-dependent behavior is the cornerstone of the pH adjustment method for solubilization.

Section 2: Troubleshooting Solubilization - Methodologies & Protocols

This section provides structured approaches to solubilizing 2-tert-butylaniline, from simple adjustments to more advanced formulation techniques.

Decision-Making Workflow for Solubilization

Before selecting a method, consider the requirements of your experiment, such as final concentration, acceptable excipients, and pH constraints. The following workflow can guide your choice.

solubilization_workflow start Start: Need to dissolve 2-tert-butylaniline in aqueous medium check_ph Can the final solution be acidic (pH < 3)? start->check_ph use_ph Method 1: pH Adjustment (Protonation) check_ph->use_ph Yes check_excipients Are organic co-solvents or surfactants acceptable? check_ph->check_excipients No end_success Successfully Solubilized use_ph->end_success use_cosolvent Method 2: Co-solvency check_excipients->use_cosolvent Yes, co-solvents use_surfactant Method 3: Surfactant Micellization check_excipients->use_surfactant Yes, surfactants use_cyclodextrin Method 4: Cyclodextrin Complexation (Advanced) check_excipients->use_cyclodextrin No, need biocompatible carrier use_cosolvent->end_success end_fail Re-evaluate experimental constraints or try combination methods use_cosolvent->end_fail Precipitation on dilution? use_surfactant->end_success use_surfactant->end_fail Incompatible with downstream assay? use_cyclodextrin->end_success ph_solubility cluster_0 High pH (> 5) cluster_1 Low pH (< 2) node_base Insoluble Free Base (C₁₀H₁₅N) node_salt Soluble Ammonium Salt (C₁₀H₁₅NH⁺) node_base->node_salt + H⁺ (Acid) node_salt->node_base - H⁺ (Base)

Caption: pH-dependent equilibrium of 2-tert-butylaniline.

Experimental Protocol: Acidic Solubilization

  • Safety First: Handle 2-tert-butylaniline and concentrated acids in a fume hood while wearing appropriate PPE, including gloves and safety goggles. The compound is a known skin, eye, and respiratory irritant. [4][8]2. Prepare Acidic Solvent: Prepare your desired volume of aqueous medium (e.g., deionized water, buffer) and adjust its pH to ~2.0 using a suitable acid (e.g., 1 M HCl).

  • Titration: While stirring vigorously, slowly add the required amount of 2-tert-butylaniline to the acidic solvent. The amine should dissolve as it is protonated.

  • Final Volume Adjustment: Once fully dissolved, adjust to the final desired volume with the acidic solvent.

  • Verification: Check the final pH to ensure it remains in the acidic range required for solubility.

Q4: My compound precipitates when I adjust the pH of my stock solution back to neutral. Why?

A4: This is expected behavior. When you raise the pH above the pKa, you are deprotonating the soluble 2-tert-butylammonium salt, converting it back into the insoluble free base form, which then precipitates out of the solution. This method is only suitable for applications where the final working solution can remain acidic.

Method 2: Co-solvency

Q5: What are co-solvents and how do they work?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [9]This "polarity reduction" lowers the interfacial tension between the hydrophobic solute and the solvent, making it easier for the nonpolar 2-tert-butylaniline to dissolve. This is a very common and effective technique for many poorly soluble compounds. [10][11] | Common Co-solvents for Pharmaceutical Formulations | | :--- | :--- | :--- | :--- | | Co-solvent | Typical Starting % (v/v) | Pros | Cons | | Ethanol (EtOH) | 10 - 25% | Readily available, volatile | Can affect cell viability in biological assays | | Dimethyl Sulfoxide (DMSO) | 1 - 10% | Excellent solubilizing power | Can be toxic to cells, may carry solutes through skin | | Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, non-volatile | High viscosity, may interfere with some assays | | Propylene Glycol (PG) | 10 - 40% | Good safety profile | Less powerful solubilizer than DMSO or EtOH |

Experimental Protocol: Co-solvent Solubilization

  • Select a Co-solvent: Choose a co-solvent compatible with your downstream application (see table above).

  • Prepare Stock Solution: Dissolve the 2-tert-butylaniline in the minimum required volume of the pure co-solvent to create a concentrated stock. For example, dissolve 150 mg of 2-tert-butylaniline in 1 mL of DMSO.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the concentrated stock solution dropwise to achieve the final desired concentration.

  • Observe for Precipitation: Do not exceed the solubility limit in the final aqueous/co-solvent mixture. If the solution turns cloudy, you have likely exceeded this limit.

Q6: I made a stock in DMSO, but it crashes out when I dilute it into my aqueous buffer. What should I do?

A6: This is a common issue called "fall-out" or precipitation upon dilution. It happens when the final concentration of the co-solvent is too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Increase Final Co-solvent Percentage: The easiest solution is to increase the percentage of the co-solvent in your final working solution. For example, if a 1% DMSO final concentration causes precipitation, try preparing your buffer to already contain 5% or 10% DMSO before adding the drug stock.

    • Lower the Drug Concentration: You may be trying to achieve a final concentration that is simply not possible with that co-solvent system. Try working with a lower final concentration.

    • Try a Different Co-solvent: Some co-solvents are more effective than others. PEG 400, for instance, can sometimes maintain solubility better upon dilution than DMSO for certain compounds.

Method 3: Surfactant-Mediated Solubilization (Micellization)

Q7: How can surfactants help dissolve 2-tert-butylaniline?

A7: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. [12]Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate nonpolar molecules like 2-tert-butylaniline, effectively dissolving them in the bulk aqueous solution. [13][14]This is a powerful technique used widely in drug formulation. [12][15]

micelle cluster_micelle Surfactant Micelle in Water compound 2-tert-butylaniline micelle_core Hydrophobic Core compound->micelle_core Encapsulated s1 Head s1->micelle_core Tail s2 Head s2->micelle_core s3 Head s3->micelle_core s4 Head s4->micelle_core s5 Head s5->micelle_core s6 Head s6->micelle_core

Caption: Encapsulation within a surfactant micelle.

Experimental Protocol: Surfactant Solubilization

  • Choose a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 are common choices due to their lower potential for protein denaturation compared to ionic surfactants.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 0.5% - 2% w/v).

  • Add Compound: Add the 2-tert-butylaniline directly to the surfactant solution.

  • Energy Input: Gentle heating (to 30-40°C) and sonication can significantly accelerate the dissolution process by facilitating the formation of micelles and the encapsulation of the compound.

  • Cooling & Filtration: Allow the solution to cool to room temperature. A final filtration through a 0.22 µm filter can remove any undissolved particulates.

Method 4: Cyclodextrin Inclusion Complexation

Q8: What is cyclodextrin complexation and when should I use it?

A8: This is an advanced but highly effective technique, particularly in pharmaceutical development. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [16]They can encapsulate a hydrophobic "guest" molecule, like 2-tert-butylaniline, forming a stable, water-soluble "inclusion complex". [17][18]This method is excellent for creating stable aqueous formulations with low toxicity, as modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a very good safety profile. [19]

cyclodextrin cluster_cd Cyclodextrin Host compound 2-tert-butylaniline cd Hydrophobic Cavity compound->cd Forms Inclusion Complex cd_outer Hydrophilic Exterior

Caption: Formation of a cyclodextrin inclusion complex.

Experimental Protocol: Cyclodextrin Solubilization

  • Select a Cyclodextrin: HP-β-CD is a common starting point due to its high aqueous solubility and established safety record. [18]2. Prepare Slurry: Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v). Add the 2-tert-butylaniline to this solution to form a slurry. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Alternatively, the process can be accelerated by sonication or gentle heating.

  • Clarification: After the complexation period, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any uncomplexed, undissolved material.

  • Collection: Carefully collect the supernatant, which contains the soluble inclusion complex. The concentration can be confirmed by UV-Vis spectroscopy or HPLC.

References

  • Vertex AI Search. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). 2-tert-Butylaniline | 6310-21-0.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 2-tert-Butylaniline.
  • ChemicalBook. (2025, November 15). 2-tert-Butylaniline - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem.
  • ChemicalBook. (2026, January 17). 2-tert-Butylaniline - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-tert-Butylaniline 98 | 6310-21-0.
  • Holmberg, K. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH.
  • Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Santa Cruz Biotechnology. (n.d.). 2-tert-Butylaniline | CAS 6310-21-0 | SCBT.
  • PMC - NIH. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Scientific Laboratory Supplies. (n.d.). 2-tert-Butylaniline, 98% | 362220-25G | SIGMA-ALDRICH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Solubility: Leveraging Beta-Cyclodextrin for Enhanced Chemical Formulations.
  • MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ChemicalBook. (n.d.). 2-tert-Butylaniline CAS#: 6310-21-0.
  • Thermo Fisher Scientific. (n.d.). 2-tert-Butylaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka Univ. J. Pharm. Sci., 7(2), 119-126.

Sources

Validation & Comparative

Structural Elucidation & Comparative Profiling: 2-tert-Butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-tert-butylaniline hydrochloride (2-tBA·HCl) serves as a critical steric model in medicinal chemistry and ligand synthesis. Unlike its para-substituted isomer or its free base form, the ortho-tert-butyl group creates a "locked" steric environment that significantly influences proton relaxation times and chemical shifts.

This guide provides a definitive 1H NMR structural analysis of 2-tBA·HCl. We compare it against two primary alternatives—its regioisomer (4-tert-butylaniline·HCl) and its free base (2-tert-butylaniline) —to isolate the effects of steric compression and protonation.

Key Technical Specifications
Feature2-tert-Butylaniline[1][2][3][4][5][6]·HCl (Target)4-tert-Butylaniline·HCl (Alternative)
Steric Profile High (Ortho-blocking)Low (Remote substitution)
Symmetry Asymmetric (

)
Symmetric (

effective)
Key Application Steric hindrance modeling, chiral auxiliary synthesisGeneral bulky amine synthesis

The Self-Validating Experimental Protocol

To ensure reproducibility and eliminate "ghost" peaks common in amine salt analysis, follow this specific workflow.

Material Preparation[5][7][8][9][10][11][12][13]
  • Solvent Selection: DMSO-

    
      (99.9% D) is mandatory.
    
    • Why? Chloroform (

      
      ) often fails to fully dissolve the hydrochloride salt and promotes rapid exchange of the ammonium protons, causing the critical 
      
      
      
      signal to broaden into the baseline or disappear. DMSO stabilizes the ammonium ion via hydrogen bonding.
  • Internal Standard: TMS (0.00 ppm).[7][8]

  • Concentration: 10–15 mg per 0.6 mL solvent.

Workflow Visualization

The following diagram outlines the decision logic for sample preparation and artifact identification.

G Start Sample: 2-tBA·HCl Solvent Solvent Choice: DMSO-d6 Start->Solvent Check Check Solubility Solvent->Check Clear Clear Solution Check->Clear Yes Cloudy Cloudy/Precipitate Check->Cloudy No (Salt effect) Run Acquire 1H NMR (ns=16, d1=1.0s) Clear->Run Cloudy->Solvent Heat gently or Filter Add Add 1 drop D2O (Exchange Test) Run->Add Verify -NH3+

Figure 1: Decision tree for NMR sample preparation of aniline salts, prioritizing solvent compatibility.

Detailed Spectral Analysis: 2-tert-Butylaniline[2][3]·HCl

Conditions: 400 MHz, DMSO-


, 298 K.
A. The Ammonium Region ( 9.5 – 10.5 ppm)

Unlike the free base, the hydrochloride salt exhibits a distinct, broad signal downfield.

  • Shift:

    
     ~9.8 – 10.2 ppm (Broad Singlet, 3H).
    
  • Mechanism: The nitrogen lone pair is dative-bonded to a proton (

    
    ). The positive charge deshields the protons significantly.
    
  • Validation: Addition of

    
     will cause this peak to disappear (D-exchange).
    
B. The Aromatic Region ( 7.1 – 7.6 ppm)

The ortho-substitution breaks the symmetry of the benzene ring, creating an ABCD spin system (4 distinct aromatic environments).

  • H-3 (Ortho to t-Butyl): Doublet (or dd).[5] Sterically compressed by the t-butyl group.

  • H-6 (Ortho to Ammonium): Doublet. Deshielded by the inductive effect of the

    
     group.
    
  • H-4 / H-5 (Meta/Para): Multiplets/Triplets.

  • Integration: 4 Protons total.

C. The Aliphatic Region ( 1.3 – 1.5 ppm)[5]
  • Shift:

    
     1.42 ppm (Singlet, 9H).
    
  • Characteristics: An intense, sharp singlet. The rotation of the tert-butyl group is rapid on the NMR timescale, averaging the environment of the 9 methyl protons.

Comparative Analysis Guide

This section objectively compares the target compound against its two most relevant alternatives to assist in structural confirmation.

Comparison 1: Regioisomer Differentiation (Ortho vs. Para)

Alternative: 4-tert-Butylaniline Hydrochloride. Use Case: Distinguishing between steric isomers during synthesis.

Feature2-tert-Butyl (Ortho) 4-tert-Butyl (Para) Diagnostic Logic
Symmetry Asymmetric (ABCD)Symmetric (AA'BB')Crucial: Look for the "Roof Effect" or symmetric doublets in the Para isomer.
Aromatic Pattern Complex Multiplet (4 distinct peaks)Two distinct doublets (2H each)The Para isomer has a plane of symmetry; Ortho does not.

Shift
~9.8 - 10.2 ppm~10.85 ppmSteric bulk at the ortho position can slightly shield the ammonium protons relative to the para isomer.
t-Butyl Shift ~1.42 ppm~1.39 ppmMinimal difference, but Ortho is often slightly downfield due to ring current compression.
Comparison 2: Salt vs. Free Base

Alternative: 2-tert-Butylaniline (Free Base). Use Case: Monitoring reaction completion (Acidification).

FeatureHCl Salt (Protonated) Free Base (Neutral) Mechanism
Nitrogen Protons

9.5–10.5 (3H,

)

3.5–4.5 (2H,

)
Protonation removes electron density, causing massive downfield shift.
Aromatic Shift Downfield (

7.1–7.6)
Upfield (

6.5–7.2)
The

group is electron-donating (shielding). The

is electron-withdrawing (deshielding).
Solubility High in DMSO / Low in

High in

/ High in DMSO
Ionic lattice vs. Lipophilic organic.

Structural Logic Visualization

The following diagram illustrates the coupling logic that distinguishes the target (Ortho) from the alternative (Para).

Structure Ortho Target: 2-tert-Butyl (Ortho-Substituted) Sym_Ortho No Symmetry Plane (C1 Point Group) Ortho->Sym_Ortho Para Alternative: 4-tert-Butyl (Para-Substituted) Sym_Para Symmetry Plane (C2v Effective) Para->Sym_Para Signal_Ortho 4 Distinct Aromatic Signals (ABCD System) Sym_Ortho->Signal_Ortho Result Signal_Para 2 Distinct Aromatic Signals (AA'BB' System) Sym_Para->Signal_Para Result

Figure 2: Symmetry analysis distinguishing the target 2-isomer from the 4-isomer alternative.

References

  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 3082 (2-tert-Butylaniline). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. (Source for DMSO/Water residual shifts). [Link]

Sources

Comparative Guide: Reactivity of 2-tert-Butylaniline vs. 2,6-Di-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Objective: This guide analyzes the divergent reactivity profiles of 2-tert-butylaniline (2-tBu) and 2,6-di-tert-butylaniline (2,6-di-tBu) . While chemically similar, the addition of a second tert-butyl group at the 6-position induces a "steric cliff," drastically altering nucleophilicity, basicity, and coordination chemistry.

Core Distinction:

  • 2-tert-butylaniline: Retains typical aniline reactivity (nucleophilic attack, easy acylation) but with moderate steric bias useful for controlling regioselectivity.

  • 2,6-di-tert-butylaniline: Exhibits steric inhibition of resonance and solvation . The amino group is effectively "buried" in a hydrophobic pocket. This makes it a poor nucleophile for standard organic transformations but an exceptional precursor for bulky ligands (e.g., NAC, SALEN, Bis(imino)pyridine) used to stabilize reactive metal centers in catalysis.[1]

Physicochemical & Electronic Profile

The primary differentiator is the steric environment of the nitrogen lone pair.

Feature2-tert-Butylaniline2,6-Di-tert-ButylanilineImpact on Reactivity
Structure Mono-ortho substitutionDi-ortho substitution2,6-di-tBu creates a "picket fence" protecting the N-center.
Basicity (pKa of

)
~ 4.4 - 4.6 (Est.)[1]< 3.0 (Est.)*Steric Inhibition of Solvation: The bulky groups prevent water molecules from stabilizing the ammonium cation, drastically lowering basicity compared to typical anilines.
Nucleophilicity ModerateVery LowThe N-lone pair is physically inaccessible to large electrophiles without forcing conditions.
Coordination Monodentate/BidentateBulky Ligand ScaffoldUsed to enforce low coordination numbers on metal centers (e.g., in Grubbs catalysts).[1]

*Note: The pKa of the analogous 2,6-di-tert-butylpyridine is 3.58, significantly lower than pyridine (5.25), illustrating this steric effect.

Critical Reactivity Analysis

Nucleophilic Acylation (Amide Formation)

The Challenge: Acetylating 2-tBu is trivial.[1] Acetylating 2,6-di-tBu is difficult because the tetrahedral intermediate formed during nucleophilic attack is highly crowded.

Mechanism Visualization (Graphviz)

The following diagram illustrates the kinetic barrier difference.

ReactionProfile Figure 1: Kinetic barrier comparison for nucleophilic attack on carbonyl carbon. Start Reactants (Aniline + Acylating Agent) TS_Mono TS (2-tBu) Moderate Steric Strain Start->TS_Mono Low ΔG‡ TS_Di TS (2,6-di-tBu) Severe Steric Crowding Start->TS_Di High ΔG‡ (Requires Heat/Catalyst) Product Product (Acetanilide) TS_Mono->Product TS_Di->Product

[1]

Experimental Protocols: Acylation

Use Protocol A for 2-tert-butylaniline. You must switch to Protocol B for 2,6-di-tert-butylaniline.

Protocol A: Standard Acylation (For 2-tert-butylaniline)

Suitable for mono-substituted anilines.

  • Dissolution: Dissolve 10 mmol of 2-tert-butylaniline in 20 mL of 50% aqueous acetic acid.

  • Addition: Add 1.2 equivalents of acetic anhydride dropwise at room temperature.

  • Quench: Stir for 30 minutes. Pour into ice water.

  • Isolation: Filter the white precipitate. Recrystallize from ethanol/water.

    • Expected Yield: >90%[1][2][3]

Protocol B: Forcing Acylation (For 2,6-di-tert-butylaniline)

Required to overcome the steric barrier.

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen/Argon.

  • Reagents: Add 10 mmol of 2,6-di-tert-butylaniline, 15 mL of dry Dichloromethane (DCM) , and 1.5 equivalents of Pyridine (base).

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) . This acts as a nucleophilic catalyst to transfer the acyl group.[4]

  • Acylating Agent: Add 1.2 equivalents of Acetyl Chloride dropwise (more reactive than anhydride).[1]

  • Reaction: Reflux (40°C) for 12-24 hours. Monitor by TLC (the starting material will be persistent).

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3. Dry over MgSO4 and concentrate.

Schiff Base (Imine) Synthesis

Application: This is the most common use for 2,6-di-tBu, serving as the "wings" in Bis(imino)pyridine (BIP) ligands for ethylene polymerization catalysts.[1]

Protocol C: High-Temperature Condensation (For 2,6-di-tBu)

Unlike 2-tBu, which forms imines at room temperature, the 2,6-di-tBu variant requires acid catalysis and water removal to drive the equilibrium (Le Chatelier's principle).

  • Reactants: Combine 2,6-diacetylpyridine (1 equiv) and 2,6-di-tert-butylaniline (2.2 equiv) in Methanol or Ethanol .

  • Catalyst: Add 5-10 drops of Formic Acid or a catalytic amount of p-Toluenesulfonic acid (pTSA) .

  • Conditions: Reflux for 12–24 hours.

    • Optimization: For stubborn substrates, use a Dean-Stark trap with Toluene to physically remove water.

  • Observation: Product usually precipitates as a yellow/orange solid upon cooling.

  • Purification: Filtration and washing with cold methanol.

Comparative Data Summary

Parameter2-tert-Butylaniline2,6-Di-tert-Butylaniline
CAS Number 6310-21-02909-83-3
Molecular Weight 149.23 g/mol 205.34 g/mol
Standard Acylation Yield High (>90%)Trace / No Reaction
Primary Application Regioselective synthesis intermediateBulky ligand design (Steric shielding)
Handling Precaution Toxic, irritantToxic, irritant, highly persistent

Decision Matrix (Workflow)

Use this logic flow to select the correct methodology for your synthesis.

DecisionMatrix Figure 2: Synthetic decision tree for aniline modification. Start Start: Select Substrate Decision Is the substrate 2,6-di-substituted? Start->Decision PathNo Standard Reactivity Decision->PathNo No (2-tBu) PathYes Sterically Hindered Decision->PathYes Yes (2,6-di-tBu) ActionNo Use Acetic Anhydride Room Temp No Catalyst needed PathNo->ActionNo ActionYes Use Acetyl Chloride + Pyridine Requires Reflux Add DMAP Catalyst PathYes->ActionYes

References

  • Steric Inhibition of Basicity: Brown, H. C., & Kanner, B. (1953). "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[5] Journal of the American Chemical Society.[6] Link[1]

  • Bis(imino)pyridine Ligand Synthesis: Britovsek, G. J. P., et al. (1999).[1] "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition. Link[1]

  • Acylation Protocols: "Acetylation of Aniline." Chemistry LibreTexts. Link[1]

  • Buchwald-Hartwig Coupling of Hindered Amines: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry. Link[1]

  • Physical Properties: "2,6-Di-tert-butylpyridine Properties." DrugFuture. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-butylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-tert-butylaniline hydrochloride. This compound, like many substituted anilines, presents specific health and environmental hazards that demand a rigorous and informed disposal pathway. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from waste generation to final disposal, is handled with scientific integrity and adherence to safety standards.

Core Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's intrinsic hazards. 2-tert-butylaniline hydrochloride's risk profile is primarily driven by the aniline moiety. Aniline and its derivatives are known for their systemic toxicity, and it is imperative to treat this compound with appropriate caution.

The primary hazards include skin, eye, and respiratory irritation[1][2]. Prolonged or significant exposure to aniline compounds can also lead to methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen[2][3]. Furthermore, the parent compound, aniline, is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, a classification that should inform the handling of its derivatives as a precautionary measure[4].

Table 1: GHS Hazard Classification for 2-tert-butylaniline

Hazard Class Hazard Code Description Source(s)
Skin Irritation H315 Causes skin irritation [1][2]
Eye Irritation H319 Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2] |

This data is for the free base, 2-tert-butylaniline, and should be considered fully applicable to its hydrochloride salt.

Mandatory Personal Protective Equipment (PPE)

A robust disposal plan is fundamentally reliant on protecting the personnel executing it. The choice of PPE is not merely a checklist item; it is a direct response to the chemical's hazard profile.

  • Hand Protection : Standard nitrile gloves, while ubiquitous, may not offer sufficient protection against aromatic amines. For handling aniline compounds, gloves made of butyl rubber, neoprene, or Viton are recommended for extended contact or spill cleanup[5]. Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection : Chemical safety goggles are mandatory[1]. If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection : A long-sleeved, fully-buttoned laboratory coat is required to prevent skin contact[1][6].

  • Respiratory Protection : All handling of solid 2-tert-butylaniline hydrochloride and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[5]. For spill cleanup or in situations where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is necessary[1].

Step-by-Step Waste Collection and Segregation Protocol

The foundation of proper disposal is meticulous segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

  • Waste Identification : Immediately classify waste containing 2-tert-butylaniline hydrochloride. Common waste streams include:

    • Solid Waste : Contaminated PPE (gloves, wipes), absorbent materials from spills, and residual solid chemical.

    • Aqueous Waste : Solutions of the hydrochloride salt in water or buffer.

    • Non-Halogenated Organic Waste : Solutions in solvents like methanol, ethanol, or acetone.

    • Halogenated Organic Waste : Solutions in solvents like dichloromethane or chloroform.

  • Container Selection : Use only approved, leak-proof, and chemically compatible waste containers, typically made of high-density polyethylene (HDPE)[5]. Ensure the container is appropriate for the waste type (e.g., do not mix organic solvents with aqueous waste unless specifically permitted by your institution's EHS office).

  • Labeling : This is a critical, self-validating step. Every waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "2-tert-butylaniline Hydrochloride".

    • An accurate list of all other constituents and their approximate concentrations.

    • The date of accumulation[7].

  • Interim Storage : Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area[5]. This area must have secondary containment to capture any potential leaks and should be located away from incompatible materials, particularly strong oxidizing agents[1][5].

Decontamination and Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

A. Routine Decontamination All glassware and equipment that has come into contact with 2-tert-butylaniline hydrochloride must be decontaminated.

  • Initial Rinse : Rinse the equipment with an appropriate solvent (e.g., ethanol) to solubilize the residue. This rinseate must be collected and disposed of as hazardous organic waste.

  • Wash : Follow the solvent rinse with a thorough wash using soap and water.

  • Disposal of Cleaning Materials : All wipes and other materials used for decontamination must be disposed of as solid hazardous waste[7].

B. Small-Scale Spill Response (<100 mL / 10g)

  • Alert and Secure : Alert personnel in the immediate area and restrict access. Ensure the chemical fume hood is operational.

  • Don PPE : Wear the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[3][5][8]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal[5][8].

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by a soap and water wash. All cleanup materials must be disposed of as hazardous waste[7].

The Final Disposal Pathway: A Validated Workflow

On-site treatment of aniline waste, such as chemical neutralization or oxidation, is a complex process that should never be attempted by laboratory personnel without a specific, validated protocol approved by the Environmental Health & Safety (EHS) department[7][9]. For virtually all research and development settings, the only acceptable final disposal method is through a licensed professional service.

The logical workflow below illustrates the mandatory, self-validating process for ensuring compliant disposal.

G cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) Oversight cluster_disposal Licensed Disposal Facility gen Generation of 2-tert-butylaniline HCl Waste (Solid, Liquid, Aqueous) seg Step 1: Segregate Waste by Type gen->seg Isolate label_cont Step 2: Use Labeled, Compatible Containers seg->label_cont Contain store Step 3: Store in Designated Satellite Accumulation Area label_cont->store Secure pickup Step 4: Request Waste Pickup via EHS Protocol store->pickup Consult EHS transport Step 5: EHS Consolidates and Manifests for Transport pickup->transport Regulatory Compliance final Step 6: Final Disposal via Licensed Contractor (e.g., Incineration) transport->final

Caption: Disposal workflow for 2-tert-butylaniline HCl waste.

This workflow underscores the central principle of hazardous waste management: all waste streams must ultimately be transferred to your institution's EHS office or its designated personnel. They are the only ones authorized to manage the consolidation and hand-off to a licensed waste disposal contractor, who will use approved methods like high-temperature incineration to destroy the chemical safely. The cardinal rule is to always dispose of contents and containers at an approved waste disposal plant[6][8][10].

References

  • Washington State University Environmental Health & Safety. (n.d.). Aniline. Retrieved from [Link]

  • University of Texas at Austin Office of Environmental Health & Safety. (1998, March). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information, PubChem. (n.d.). 2-tert-Butylaniline. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Mohammadi, M., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-tert-Butylaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, the promise of novel compounds like 2-tert-butylaniline hydrochloride is immense. However, realizing this potential hinges upon a foundation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-tert-butylaniline hydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in scientific advancement.

Immediate Hazard Assessment: Understanding the Risks

2-tert-Butylaniline hydrochloride is classified as a hazardous substance, demanding careful handling.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards associated with its parent compound, 2-tert-butylaniline, are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][3][4]

  • Serious Eye Irritation: The compound is a strong eye irritant, and contact can lead to serious damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

  • Potential for Methemoglobinemia: Like many aniline derivatives, there is a potential for the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3]

Given these hazards, a proactive and informed approach to personal protection is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for various laboratory operations involving 2-tert-butylaniline hydrochloride. The rationale behind each selection is to create a barrier between you and the chemical, mitigating the risk of exposure.

Laboratory Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[1][2] A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.A fully fastened laboratory coat.[1]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is necessary.[1][5]
Solution Preparation Chemical safety goggles.[1] A face shield should be worn over goggles.Chemical-resistant gloves (e.g., nitrile). Ensure to check for breakthrough times.A chemical-resistant apron over a laboratory coat.All manipulations should be performed in a certified chemical fume hood.
Reaction Workup and Purification Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).A chemical-resistant apron over a laboratory coat.Work must be conducted in a chemical fume hood.
The "Why" Behind the PPE Choices:
  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of goggles to provide a seal around the eyes.[1] A face shield offers an additional layer of protection against splashes, especially during solution preparation and transfers.

  • Hand Protection: The skin is a primary route of exposure. Chemical-resistant gloves are essential. It is crucial to use proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[6]

  • Body Protection: A lab coat protects your skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid hydrochloride salt can generate dust. A chemical fume hood is the primary engineering control to prevent inhalation. When a fume hood is not available for low-volume weighing, a respirator is a necessary backup.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is crucial for minimizing exposure risks.

Preparation and Weighing
  • Designate a Work Area: All work with 2-tert-butylaniline hydrochloride should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within the fume hood.

  • Don PPE: Follow the PPE donning sequence outlined in the diagram below.

  • Weigh the Compound: Carefully weigh the required amount of the solid compound. Use a draft shield to prevent the solid from becoming airborne.

  • Clean Up: Immediately after weighing, clean any residual powder from the balance and surrounding area using a damp paper towel, which should then be disposed of as hazardous waste.

Donning and Doffing PPE: A Critical Sequence

Incorrectly donning or doffing PPE can lead to contamination. Follow this validated sequence to ensure your safety.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (inside out) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: Be Prepared, Act Swiftly

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Response

A minor spill can be managed by trained laboratory personnel, while a major spill requires an emergency response.

Spill_Response start Spill Occurs assess Assess Spill Size (Minor vs. Major) start->assess minor_spill Minor Spill assess->minor_spill < 100g / 100mL major_spill Major Spill assess->major_spill > 100g / 100mL don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end End dispose->end alert Alert Supervisor and Emergency Services evacuate->alert alert->end

Caption: Spill Response Decision Tree.

Minor Spill Cleanup Procedure:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear a lab coat, goggles, face shield, and chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[7] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Decontamination and Disposal: Completing the Safety Cycle

Proper decontamination and disposal are essential to prevent secondary exposure.

Decontamination
  • Glassware and Equipment: All glassware and equipment that have come into contact with 2-tert-butylaniline hydrochloride should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.

  • Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood with a suitable solvent, followed by a soap and water wash.

Disposal
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions and solvent rinses containing 2-tert-butylaniline hydrochloride must be collected in a labeled hazardous waste container.

  • Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5][8][9]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the scientific potential of 2-tert-butylaniline hydrochloride.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Public Health England. (n.d.). Aniline - Incident management. GOV.UK. [Link]

  • National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PubMed Central. [Link]

  • Journal of Health & Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.